NS309
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBYKNONIPZMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(N2)O)N=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469821 | |
| Record name | NS309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-16-5 | |
| Record name | NS309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS309 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, commonly known as NS309, is a potent small molecule activator of small-conductance (KCa2.x, SK) and intermediate-conductance (KCa3.1, IK) calcium-activated potassium channels. It exhibits no significant activity at big-conductance (BK) channels. This compound has emerged as a critical pharmacological tool for studying the physiological roles of KCa2 and KCa3.1 channels and as a lead compound in the development of therapeutic agents for a range of disorders, including cardiovascular and neurological diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and biological activity, with a focus on its role as a "superagonist" of the KCa3.1 channel.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one | |
| Synonyms | This compound, 6,7-Dichloro-1H-indole-2,3-dione 3-oxime | [1] |
| CAS Number | 18711-16-5 | [1] |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | Pale yellow to yellow solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage | Store at +4°C or -20°C | [1] |
| SMILES | ClC1=C2C(C(C(N2)=O)=NO)=CC=C1Cl | [1] |
| InChI Key | CVOUSAVHMDXCKG-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one involves a two-step process starting from a substituted aniline. The general Sandmeyer methodology for isatin synthesis is adapted for this process.
Step 1: Synthesis of 6,7-Dichloro-1H-indole-2,3-dione
The first step is the synthesis of the isatin core, 6,7-dichloro-1H-indole-2,3-dione, from 2,3-dichloroaniline. This reaction typically involves condensation with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by cyclization in strong acid.
Experimental Protocol:
-
Formation of the isonitrosoacetanilide intermediate: 2,3-dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The mixture is heated to facilitate the condensation reaction, forming N-(2,3-dichlorophenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: The isolated intermediate is then treated with concentrated sulfuric acid. The strong acid catalyzes an electrophilic cyclization to yield 6,7-dichloro-1H-indole-2,3-dione as an orange solid. The product is typically purified by recrystallization.
Step 2: Oximation of 6,7-Dichloro-1H-indole-2,3-dione
The final step is the conversion of the isatin to the corresponding oxime at the C3 position.
Experimental Protocol:
-
A solution of 6,7-dichloro-1H-indole-2,3-dione in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride.
-
A base, such as pyridine or sodium acetate, is added to neutralize the hydrochloric acid formed and to facilitate the reaction.
-
The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).
-
Upon cooling, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one precipitates and can be collected by filtration and purified by recrystallization.
Mechanism of Action
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one acts as a positive allosteric modulator of KCa2 and KCa3.1 channels.[1] It increases the apparent sensitivity of the channels to intracellular calcium (Ca²⁺). The activation of these channels is mediated by the binding of intracellular Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel. This compound binds to a pocket at the interface between the N-lobe of CaM and the S4-S5 linker of the KCa channel.[3] This binding stabilizes the Ca²⁺-bound, active conformation of the CaM-channel complex, thereby increasing the channel's open probability at a given intracellular Ca²⁺ concentration.[2]
Molecular dynamics simulations and mutagenesis studies have identified key residues involved in the binding of this compound. These interactions are thought to facilitate the conformational changes required for channel gating.
Superagonist Activity at KCa3.1
Notably, on the KCa3.1 channel, this compound exhibits "superagonist" activity. This means that it can elicit a greater maximal channel activation than that achieved by saturating concentrations of the endogenous agonist, intracellular Ca²⁺.[3] This suggests that this compound not only enhances the affinity for Ca²⁺ but also promotes a channel conformation with a higher intrinsic open probability than that induced by Ca²⁺ alone.
Biological Activity and Quantitative Data
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is a potent activator of both KCa2 and KCa3.1 channels, with significantly higher potency for KCa3.1. The tables below summarize the available quantitative data from electrophysiological studies.
Table 2: Potency on KCa3.1 Channels
| Cell Type | Intracellular [Ca²⁺] | EC₅₀ (nM) | Emax (% of control) | Assay Type | Reference |
| HEK293 expressing hKCa3.1 | 250 nM | 74 | >100% (Superagonist) | Whole-cell patch clamp | [3] |
| HEK293 expressing hKCa3.1 | 3 µM | 8.6 | >100% (Superagonist) | Whole-cell patch clamp | [3] |
| Various | 100-400 nM | 10 - 90 | Not specified | Not specified | [4] |
Table 3: Potency on KCa2 Channels
| Channel Subtype | Cell Type | Intracellular [Ca²⁺] | EC₅₀ (µM) | Assay Type | Reference |
| hKCa2.2 (hSK2) | HEK293 | Not specified | ~1.7 | Not specified | [1] |
| KCa2.x (SK channels) | Various | Not specified | 0.12 - 1.2 | Not specified | [4] |
Experimental Protocols for Biological Assays
The primary methods for characterizing the activity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one are whole-cell and inside-out patch-clamp electrophysiology.
Whole-Cell Patch Clamp Protocol
This technique is used to measure the total ionic current across the entire cell membrane.
-
Cell Preparation: Cells expressing the KCa channel of interest (e.g., HEK293 cells stably transfected with hKCa3.1) are cultured on glass coverslips.
-
Solutions:
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 250 nM or 3 µM); pH adjusted to 7.2 with KOH.
-
-
Recording:
-
A glass micropipette filled with the internal solution is brought into contact with a cell to form a high-resistance (GΩ) seal.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV), and current responses are elicited by voltage ramps or steps.
-
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is applied via the external solution at varying concentrations to determine the dose-response relationship.
-
Inside-Out Patch Clamp Protocol
This configuration allows for the study of single-channel activity and the direct application of substances to the intracellular face of the membrane.
-
Patch Excision: After forming a GΩ seal in the cell-attached mode, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.
-
Solutions:
-
Pipette (extracellular) solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.
-
Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 11 EGTA, and varying concentrations of CaCl₂ to generate a Ca²⁺ dose-response curve.
-
-
Recording:
-
The membrane patch is voltage-clamped, and single-channel currents are recorded.
-
The effect of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is assessed by adding it to the bath solution at a fixed Ca²⁺ concentration or by comparing Ca²⁺ dose-response curves in the presence and absence of the compound. For instance, a study showed that 10 µM this compound shifted the calcium EC₅₀ from 430 nM to 31 nM in inside-out experiments.[3]
-
Potential Therapeutic Applications
The ability of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one to activate KCa2 and KCa3.1 channels makes it and its analogs promising candidates for the treatment of various diseases.
-
Cardiovascular Diseases: KCa2.3 and KCa3.1 channels are involved in endothelium-derived hyperpolarization (EDH), which contributes to vasodilation. Activators of these channels could therefore be beneficial in the treatment of hypertension.
-
Neurological Disorders: KCa2 channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows action potentials. Their activation may be therapeutic in conditions characterized by neuronal hyperexcitability, such as epilepsy and ataxia.[5]
-
Respiratory Diseases: KCa2 and KCa3.1 channels are expressed in airway smooth muscle and epithelial cells and are implicated in bronchodilation and mucociliary clearance. Their activation could be a novel therapeutic strategy for asthma and chronic obstructive pulmonary disease (COPD).[5][6]
-
Immunomodulation: KCa3.1 channels are important for the activation of T-lymphocytes. While inhibitors are being explored for immunosuppression, the role of activators in this context is less clear and warrants further investigation.
Conclusion
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) is a well-characterized and potent activator of KCa2 and KCa3.1 channels. Its unique "superagonist" activity at KCa3.1 channels makes it a particularly interesting molecule. The detailed understanding of its chemical properties, synthesis, and mechanism of action provides a solid foundation for its use as a research tool and for the design of novel, more selective, and potent KCa channel activators with therapeutic potential in a wide range of diseases. Further research is needed to fully elucidate the clinical utility of this class of compounds.
References
- 1. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unstructured to structured transition of an intrinsically disordered protein peptide in coupling Ca2+-sensing and SK channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trafficking of intermediate (KCa3.1) and small (KCa2.x) conductance, Ca2+-activated K+ channels: A novel target for medicinal chemistry efforts? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, commonly known as NS309, is a potent small molecule modulator of calcium-activated potassium channels. Specifically, it acts as a positive allosteric modulator of the intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) potassium channels. By increasing the apparent calcium sensitivity of these channels, this compound facilitates channel opening at lower intracellular calcium concentrations, leading to membrane hyperpolarization. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of this compound, with a focus on its interaction with the KCa3.1 channel. Detailed experimental protocols and pathway diagrams are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
The chemical structure of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is characterized by a dichlorinated indole core with a hydroxyimino group at the 3-position. The "(Z)" designation refers to the stereochemistry of the C=N double bond of the hydroxyimino group.
Chemical Structure:
Table 1: Physicochemical Properties of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound)
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| IUPAC Name | (3Z)-6,7-dichloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one | N/A |
| Common Name | This compound | [2] |
| CAS Number | 18711-16-5 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
| Melting Point | Not explicitly reported | N/A |
| logP | Not explicitly reported | N/A |
Synthesis
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 6,7-Dichloroisatin
The synthesis of 6,7-dichloroisatin can be achieved via the Sandmeyer isatin synthesis.
-
Formation of the isonitrosoacetanilide intermediate: 2,3-dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The resulting precipitate, the corresponding isonitrosoacetanilide, is filtered and dried.
-
Cyclization: The dried intermediate is then added portion-wise to concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C). The reaction mixture is then poured onto ice to precipitate the 6,7-dichloroisatin, which is then filtered, washed with water, and dried.
Step 2: Oximation of 6,7-Dichloroisatin
-
6,7-dichloroisatin is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
An aqueous solution of hydroxylamine hydrochloride is added to the isatin solution.
-
The reaction mixture is heated to reflux for a specified period.
-
Upon cooling, the product, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, precipitates out of solution.
-
The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Biological Activity and Mechanism of Action
This compound is a positive allosteric modulator of KCa3.1 and KCa2.x channels.[2] It does not directly open the channel but rather increases the channel's sensitivity to intracellular calcium. This leads to channel activation at lower calcium concentrations than would normally be required.
Signaling Pathway of KCa3.1 Channel Activation by this compound:
Caption: this compound enhances KCa3.1 channel opening.
The binding of intracellular calcium to calmodulin (CaM), which is constitutively associated with the KCa3.1 channel, induces a conformational change that opens the channel pore, allowing potassium ions (K+) to flow out of the cell. This compound is proposed to bind to a site at the interface between the S4-S5 linker of the KCa3.1 channel protein and the N-lobe of the associated calmodulin. This binding stabilizes the open conformation of the channel, thereby increasing the probability of channel opening for a given intracellular calcium concentration.
Experimental Protocols
The primary method for characterizing the activity of this compound on KCa3.1 channels is the patch-clamp electrophysiology technique, specifically in the whole-cell or inside-out configurations.
Experimental Workflow for Whole-Cell Patch-Clamp Analysis:
Caption: Workflow for this compound patch-clamp analysis.
Detailed Methodology for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation: Cells endogenously or recombinantly expressing KCa3.1 channels (e.g., HEK293 cells) are cultured on glass coverslips.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free calcium concentration (e.g., 1 µM); pH adjusted to 7.2 with KOH.
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.
-
A patch pipette is brought into contact with a cell, and a high-resistance seal (>1 GΩ) is formed by applying gentle suction.
-
The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of, for example, -80 mV.
-
Baseline KCa3.1 currents are recorded in response to voltage ramps or steps.
-
This compound, dissolved in DMSO and diluted in the extracellular solution to the final desired concentration (e.g., 1 µM), is perfused onto the cell.
-
The effect of this compound on KCa3.1 currents is recorded.
-
-
Data Analysis: The increase in current amplitude in the presence of this compound is quantified. Dose-response curves can be generated by applying a range of this compound concentrations to determine the EC₅₀ value.
Conclusion
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) is a valuable pharmacological tool for studying the function of KCa3.1 and KCa2.x channels. Its ability to potentiate channel activity provides a mechanism for modulating cellular excitability and potassium homeostasis. The information provided in this technical guide, including the proposed synthesis, mechanism of action, and detailed experimental protocols, serves as a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug discovery. Further investigation into the therapeutic potential of this compound and its analogs is warranted.
References
An In-depth Technical Guide to NS309: A Positive Modulator of KCa2 and KCa3.1 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of NS309, a potent positive modulator of small-conductance (KCa2) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.
Chemical Structure and IUPAC Name
This compound is a small molecule with the following chemical identity:
-
IUPAC Name: 6,7-dichloro-1H-indole-2,3-dione 3-oxime[1]
-
Chemical Formula: C₈H₄Cl₂N₂O₂
-
Molecular Weight: 231.04 g/mol
-
CAS Number: 18711-16-5
Mechanism of Action
This compound acts as a positive modulator of KCa2 (SK) and KCa3.1 (IK) channels, increasing their sensitivity to intracellular calcium (Ca²⁺)[2]. This potentiation of channel activity leads to membrane hyperpolarization, which has various downstream effects depending on the cell type. This compound displays no activity at big-conductance (BK) potassium channels[2][3][4]. The binding of this compound is thought to occur at the interface between calmodulin's N-lobe and the S4-S5 linker of the channel, stabilizing an open conformation[5].
Quantitative Data
The potency of this compound has been characterized across various KCa channel subtypes. The following table summarizes key quantitative data from the literature.
| Channel Subtype | Cell Line | Assay Type | Parameter | Value | Reference |
| hSK3 | Cell-free | - | EC₅₀ | 150 nM | [3] |
| hIK | HEK293 | Whole-cell patch clamp | EC₅₀ | ~10-90 nM | [6] |
| hSK1 | HEK293 | Whole-cell patch clamp | EC₅₀ | ~0.12-1.2 µM | [6] |
| hSK2 | HEK293 | Whole-cell patch clamp | EC₅₀ | ~0.12-1.2 µM | [6] |
| hSK3 | HEK293 | Whole-cell patch clamp | EC₅₀ | ~0.12-1.2 µM | [6] |
Signaling Pathways
This compound, through its activation of KCa channels, can modulate intracellular signaling cascades. One notable pathway involves the regulation of Tumor Necrosis Factor-stimulated gene-6 (TSG-6) and the transcription factor Nuclear Factor-kappa B (NF-κB). In the context of traumatic brain injury, this compound has been shown to upregulate the anti-inflammatory protein TSG-6, which in turn inhibits the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
Caption: Signaling pathway of this compound in neuroinflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on KCa channel currents in isolated cells.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing the KCa channel of interest or freshly isolated primary cells) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂. Adjust osmolarity to ~290-300 mOsm and pH to 7.4.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit K⁺ currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM).
-
Record the resulting changes in current amplitude.
4. Data Analysis:
-
Measure the peak outward current at a specific voltage step before and after this compound application.
-
Construct concentration-response curves and calculate the EC₅₀ value for this compound.
Isometric Tension Recordings of Smooth Muscle
This protocol measures the effect of this compound on the contractility of isolated smooth muscle strips (e.g., from bladder or arteries).
1. Tissue Preparation:
-
Isolate smooth muscle strips (e.g., detrusor smooth muscle) in cold physiological salt solution (PSS).
-
Mount the strips in a temperature-controlled (37°C) organ bath filled with PSS and continuously bubbled with 95% O₂ / 5% CO₂.
2. Solutions:
-
Physiological Salt Solution (PSS): Composition may vary depending on the tissue, but a typical solution contains: 119 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄, and 11 mM glucose.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Recording Procedure:
-
Connect one end of the muscle strip to a fixed hook and the other to an isometric force transducer.
-
Stretch the strips to an optimal resting tension and allow them to equilibrate for at least 60 minutes.
-
Induce contractions using a contractile agent (e.g., KCl or a receptor agonist like carbachol).
-
Once stable contractions are achieved, add cumulative concentrations of this compound (e.g., 0.1 µM to 30 µM) to the organ bath.
-
Record the changes in isometric tension.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Express the relaxation induced by this compound as a percentage of the pre-contracted tension.
-
Generate concentration-response curves to determine the potency of this compound.
Intracellular Calcium Imaging
This protocol is used to visualize and quantify changes in intracellular calcium concentration in response to this compound.
1. Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
2. Imaging Procedure:
-
Mount the dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with a physiological buffer.
-
Acquire baseline fluorescence images.
-
Apply this compound at the desired concentration to the perfusion solution.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.
3. Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity relative to baseline (for single-wavelength dyes).
-
Quantify the peak change in intracellular calcium concentration in response to this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa2 and KCa3.1 channels. Its high potency and selectivity make it a cornerstone for research in areas such as neuroscience, cardiovascular physiology, and immunology. The experimental protocols outlined in this guide provide a framework for investigating the effects of this compound in various biological systems.
References
- 1. This compound decreases rat detrusor smooth muscle membrane potential and phasic contractions by activating SK3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re-place.be [re-place.be]
- 3. Patch Clamp Protocol [labome.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. This compound decreases rat detrusor smooth muscle membrane potential and phasic contractions by activating SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 6,7-dichloro-1H-indole-2,3-dione-3-oxime, a halogenated isatin derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the isatin scaffold followed by its conversion to the corresponding oxime. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.
Synthesis of 6,7-dichloro-1H-indole-2,3-dione
The initial step involves the synthesis of the precursor, 6,7-dichloro-1H-indole-2,3-dione (also known as 6,7-dichloroisatin), from 4,5-dichloroaniline via the Sandmeyer isatin synthesis. This classic method involves the formation of an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid.[1][2][3][4]
Experimental Protocol: Sandmeyer Isatin Synthesis
This protocol is adapted from established procedures for the synthesis of substituted isatins.[1][5][6]
Step 1: Preparation of α-(4,5-dichloro-phenylamino)-α-hydroxyimino-acetamide (isonitroso-4,5-dichloroacetanilide)
-
In a 2-liter round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of deionized water.
-
To this solution, add crystallized sodium sulfate (1300 g) and stir until dissolved.
-
In a separate beaker, prepare a solution of 4,5-dichloroaniline (0.5 mol) in 300 mL of water, adding concentrated hydrochloric acid (0.52 mol) to facilitate dissolution.
-
Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.
-
Heat the mixture to a vigorous boil, which should be achieved within approximately 45 minutes.
-
Maintain vigorous boiling for 1-2 minutes to complete the reaction.
-
Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide.
-
Collect the solid product by vacuum filtration and air-dry.
Step 2: Cyclization to 6,7-dichloro-1H-indole-2,3-dione
-
In a 1-liter round-bottom flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (326 mL) to 50°C.
-
Slowly add the dried isonitroso-4,5-dichloroacetanilide (0.46 mol) to the sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling as necessary.
-
After the addition is complete, heat the reaction mixture to 80°C and hold for 10 minutes.
-
Cool the mixture to room temperature and pour it onto 10-12 volumes of crushed ice.
-
Allow the mixture to stand for 30 minutes to an hour to allow for complete precipitation of the product.
-
Collect the crude 6,7-dichloro-1H-indole-2,3-dione by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from glacial acetic acid.
Data Presentation: Reagents and Conditions for Isatin Synthesis
| Step | Reagent | Molar Equivalent | Quantity | Conditions |
| 1 | 4,5-dichloroaniline | 1.0 | 0.5 mol | - |
| 1 | Chloral Hydrate | 1.08 | 0.54 mol | - |
| 1 | Hydroxylamine Hydrochloride | 3.16 | 1.58 mol | - |
| 1 | Concentrated HCl | 1.04 | 0.52 mol | - |
| 1 | Sodium Sulfate | - | 1300 g | Aqueous solution, vigorous boiling (1-2 min) |
| 2 | Isonitroso-4,5-dichloroacetanilide | 1.0 | 0.46 mol | - |
| 2 | Concentrated Sulfuric Acid | - | 326 mL | 60-70°C during addition, then 80°C for 10 min |
Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
The final step is the conversion of the synthesized 6,7-dichloroisatin to its corresponding 3-oxime. This is achieved through a condensation reaction with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol: Oximation of 6,7-dichloro-1H-indole-2,3-dione
This protocol is a general procedure adapted for the oximation of isatins.
-
In a 250 mL round-bottom flask, suspend 6,7-dichloro-1H-indole-2,3-dione (1.0 eq) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.3 eq) to the suspension.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (200 mL) to precipitate the product.
-
Collect the solid 6,7-dichloro-1H-indole-2,3-dione-3-oxime by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation: Reagents and Conditions for Oximation
| Reagent | Molar Equivalent | Role | Conditions |
| 6,7-dichloro-1H-indole-2,3-dione | 1.0 | Starting Material | - |
| Hydroxylamine Hydrochloride | 1.5 | Oximating Agent | - |
| Sodium Acetate | 1.3 | Base | Ethanol, Reflux, 1-2 hours |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key transformations in the synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
Caption: Overall synthesis pathway for 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
Caption: Experimental workflow for the synthesis.
References
A Technical Guide to the Mechanism of Action of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, a synthetic small molecule belonging to the indolin-2-one class, has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides an in-depth exploration of its primary mechanism of action, focusing on its role as a modulator of ion channels and its potential as an anti-inflammatory agent. This document synthesizes available data, details experimental methodologies for its characterization, and presents key signaling pathways in a visually accessible format to support further research and drug development efforts.
Core Mechanism of Action: KCa3.1 Potassium Channel Activation
The principal mechanism of action of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, also known by its tautomeric form 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), is its function as a potent positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1]
KCa3.1 channels are expressed in various cell types, including hematopoietic cells, endothelial cells, and fibroblasts, and play a crucial role in regulating cell proliferation, migration, and activation. By enhancing the channel's sensitivity to intracellular calcium, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one significantly increases potassium efflux. This leads to membrane hyperpolarization, which in turn modulates cellular processes such as calcium signaling and cell volume.
The compound acts as a "superagonist," dramatically shifting the calcium concentration required for channel activation to a much lower level.[1] This potentiation of KCa3.1 activity underlies many of its observed physiological effects.
Signaling Pathway of KCa3.1 Activation
Caption: KCa3.1 channel activation by (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.
Potential Anti-Inflammatory Activity
Derivatives of indolin-2-one have demonstrated significant anti-inflammatory properties.[2][3][4] While direct studies on (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one are limited, its structural similarity to other anti-inflammatory indolin-2-ones suggests it may act through similar pathways.
The proposed anti-inflammatory mechanism involves the inhibition of key pro-inflammatory mediators. This includes the suppression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4] This activity is often mediated through the modulation of critical signaling pathways like NF-κB and MAPKs.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of indolin-2-one derivatives.
Quantitative Data
The following table summarizes the key quantitative data for the activity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) on the KCa3.1 channel.
| Parameter | Value | Channel | Assay Type | Reference |
| EC50 (Calcium) | 430 nM | KCa3.1 (wild-type) | Inside-out patch clamp | [1] |
| EC50 (Calcium) with 10 µM this compound | 31 nM | KCa3.1 | Inside-out patch clamp | [1] |
Experimental Protocols
Electrophysiology: Inside-Out Patch Clamp for KCa3.1 Activity
This protocol is designed to measure the effect of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one on the calcium sensitivity of KCa3.1 channels expressed in a suitable cell line (e.g., HEK293).
Workflow Diagram
Caption: Experimental workflow for inside-out patch clamp analysis.
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human KCa3.1.
-
Pipette and Solutions: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. The pipette solution (extracellular) should contain (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4. The bath solution (intracellular) should contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH 7.2.
-
Recording: Obtain a gigaohm seal on a single cell. Excise the patch into the inside-out configuration. Hold the membrane potential at -80 mV.
-
Data Acquisition: Perfuse the patch with solutions of increasing Ca²⁺ concentrations to determine the baseline Ca²⁺-dependent activation.
-
Compound Application: Apply (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (e.g., 10 µM) to the bath and repeat the Ca²⁺ concentration-response curve.
-
Analysis: Measure the channel activity (NPₒ) and plot it against the Ca²⁺ concentration. Fit the data with the Hill equation to determine the EC₅₀.
Anti-Inflammatory Assay: Measurement of Cytokine Production in Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Methodology:
-
Cell Culture: Plate RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the compound compared to the LPS-only control. Determine the IC₅₀ value.
Conclusion
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is a potent modulator of the KCa3.1 potassium channel, acting as a superagonist to increase the channel's sensitivity to intracellular calcium. This primary mechanism of action suggests its potential therapeutic utility in diseases where KCa3.1 channel activity is implicated, such as certain inflammatory conditions and proliferative disorders. Furthermore, based on the activities of structurally related indolin-2-one compounds, it is plausible that this molecule also possesses anti-inflammatory properties through the inhibition of key pro-inflammatory pathways. The experimental protocols provided herein offer a framework for the further investigation and characterization of this promising compound.
References
- 1. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
NS309 as a KCa3.1 Channel Superagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NS309 as a potent superagonist of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document consolidates key quantitative data, details experimental protocols for its characterization, and visualizes the associated signaling pathways.
Core Concepts: this compound and KCa3.1 Activation
This compound (6,7-dichloro-1H-indole-2,3-dione 3-oxime) is a positive modulator of both small-conductance (KCa2.x, also known as SK channels) and intermediate-conductance (KCa3.1, also known as IKCa or KCNN4) calcium-activated potassium channels. It functions by increasing the apparent calcium sensitivity of these channels, meaning they can be activated at lower intracellular calcium concentrations. Notably, this compound exhibits superagonistic properties specifically at the KCa3.1 channel, potentiating channel activity beyond the maximal effect of the endogenous ligand, calcium.
The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium via the constitutively bound protein calmodulin (CaM). Activation of KCa3.1 leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization plays a crucial role in various physiological processes, including the regulation of vascular tone, cell proliferation, and immune responses.
The mechanism of action for this compound involves its binding to a pocket at the interface between calmodulin and the KCa3.1 channel. Cryo-electron microscopy studies have revealed that this compound stabilizes the open conformation of the channel, thereby enhancing its activity.
Quantitative Data: Potency and Selectivity of this compound
The following tables summarize the quantitative data for this compound's activity on KCa3.1 and KCa2.x channels, as determined by electrophysiological studies.
| Parameter | Channel | Value | Species | Reference |
| EC50 | hKCa3.1 (hIK) | 10 nM | Human | [1] |
| hKCa3.1 | ~74 nM | Human | [2] | |
| hKCa2.1 (hSK1) | Two to four times less sensitive than hIK | Human | [1] | |
| hKCa2.2 (hSK2) | Two to four times less sensitive than hIK | Human | [1] | |
| hKCa2.3 (hSK3) | Two to four times less sensitive than hIK | Human | [1] | |
| KCa2.2 | ~1.7 µM | Not Specified | [2] |
EC50 values represent the concentration of this compound required to elicit a half-maximal response.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on KCa3.1 channels.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the KCa3.1 channels in the membrane of a single cell.
Objective: To record KCa3.1 channel currents in response to this compound application.
Materials:
-
Cells: HEK293 cells stably expressing human KCa3.1, or primary cells endogenously expressing the channel (e.g., endothelial cells, vascular smooth muscle cells).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 100-300 nM) (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO, diluted to final concentrations in the external solution.
-
Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate cells on coverslips and place a coverslip in the recording chamber perfused with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ) through gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV and apply voltage ramps or steps to elicit KCa3.1 currents. A typical voltage ramp would be from -120 mV to +40 mV over 200 ms.
-
Establish a stable baseline current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the potentiation of the KCa3.1 current.
-
Wash out this compound with the control external solution to observe the reversibility of the effect.
Intracellular Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, and how this compound modulates these responses.
Objective: To determine the effect of KCa3.1 activation by this compound on intracellular calcium dynamics.
Materials:
-
Cells: Cultured endothelial cells or other cell types of interest.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%).
-
Agonist: A substance to induce a calcium response (e.g., ATP, bradykinin).
-
This compound Solution: Prepared in HBSS at the desired concentration.
-
Fluorescence Microscope or Plate Reader: Equipped with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm).
Procedure:
-
Plate cells on glass-bottom dishes or 96-well plates.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire a baseline fluorescence signal.
-
Add this compound and incubate for a short period to observe its direct effect on resting [Ca2+]i.
-
Stimulate the cells with an agonist in the presence or absence of this compound.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca2+]i.
Cell Proliferation Assay (BrdU Incorporation)
This assay is used to assess the effect of this compound-mediated KCa3.1 activation on cell proliferation.
Objective: To quantify the rate of cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells: Vascular smooth muscle cells, lymphocytes, or other proliferative cell types.
-
Cell Culture Medium: Appropriate for the cell type.
-
Mitogen: A substance to stimulate cell proliferation (e.g., Platelet-Derived Growth Factor - PDGF).
-
This compound Solution: Prepared in cell culture medium.
-
BrdU Labeling Reagent: 10 mM stock solution.
-
BrdU Assay Kit: Containing fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, and substrate.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with the mitogen in the presence or absence of various concentrations of this compound for 24-48 hours.
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using the provided solution to expose the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Add the substrate and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and KCa3.1.
Conclusion
This compound is a powerful pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 and KCa2.x channels. Its high potency and superagonistic activity at KCa3.1 make it particularly valuable for elucidating the downstream consequences of robust channel activation. This guide provides a foundational resource for researchers and drug development professionals working with this compound, offering a compilation of its key characteristics, standardized methodologies for its investigation, and a visual representation of its molecular and cellular effects. Further research into the precise structural basis of its superagonism and its effects in various disease models will continue to expand our understanding of KCa3.1 channel modulation.
References
The Discovery and History of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one: A Technical Guide
An In-depth Analysis of a Potent Potassium Channel Modulator
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to the synthetic compound (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. Initially synthesized as part of a broader exploration of indole-2,3-dione-3-oxime derivatives, this molecule, later widely known as NS309, has emerged as a potent and valuable pharmacological tool for the study of calcium-activated potassium channels. This document details its synthesis, summarizes its biological activity with a focus on quantitative data, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Introduction
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, a halogenated derivative of isatin oxime, has garnered significant interest within the scientific community for its potent activating effects on small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium (KCa) channels. These channels play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune cell function. The compound, commonly referred to as this compound, has become an indispensable pharmacological agent for elucidating the physiological and pathophysiological roles of these ion channels. This guide will delve into the historical context of its discovery, its synthesis, and the key experimental findings that have defined its scientific utility.
Discovery and History
The journey of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one began within the broader context of research into excitatory amino acid antagonists. The foundational synthesis of a series of indole-2,3-dione-3-oxime derivatives, including the 6,7-dichloro-substituted variant, was first described in a patent filed by NeuroSearch A/S. While the initial patent explored a range of potential therapeutic applications, the specific and potent activity of the 6,7-dichloro derivative as a KCa channel activator was later meticulously characterized.
A seminal 2004 publication by Strøbæk and colleagues in Biochimica et Biophysica Acta was the first to comprehensively describe the pharmacological profile of this compound, which they named this compound.[1] Their research established this compound as a potent activator of human IK (KCa3.1) and SK (KCa2.x) channels, demonstrating significantly higher potency compared to previously known activators like 1-EBIO.[1] This study marked a pivotal moment, shifting the compound's identity from a constituent of a large chemical library to a specific and powerful tool for ion channel research.
Synthesis
The synthesis of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one is a two-step process starting from 6,7-dichloroisatin. The general principle involves the condensation of the isatin derivative with hydroxylamine.
Step 1: Synthesis of 6,7-Dichloroisatin
The precursor, 6,7-dichloroisatin, can be synthesized through various methods, with a common approach being the Sandmeyer isatin synthesis. This involves the reaction of 2,3-dichloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the desired dichloroisatin.
Step 2: Oximation of 6,7-Dichloroisatin
The final step involves the reaction of 6,7-dichloroisatin with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or a mixture of ethanol and water, often with a base like sodium acetate to neutralize the HCl released. The reaction mixture is typically heated to facilitate the condensation reaction, leading to the formation of the oxime, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. The (Z)-isomer is generally the thermodynamically more stable product.
Quantitative Data
The biological activity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) has been quantified in numerous studies. The following tables summarize key data regarding its potency on various ion channels and its pharmacokinetic properties.
Table 1: Potency of this compound on Human Calcium-Activated Potassium Channels
| Channel Subtype | EC50 (nM) | Reference |
| hIK (KCa3.1) | 10 - 90 | [2] |
| hSK1 (KCa2.1) | ~600 | [3] |
| hSK2 (KCa2.2) | 120 - 1200 | [2] |
| hSK3 (KCa2.3) | 150 - 300 | [4][5] |
Table 2: Comparative Potency of KCa Channel Activators on hIK Channels
| Compound | EC50 (µM) | Reference |
| This compound | 0.01 | [4] |
| DC-EBIO | ~30 | [3] |
| 1-EBIO | 74 | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Half-life | Poor in vivo stability | Not specified | |
| Off-target effects | Kv11.1 (hERG) channel activation (IC50 = 1 µM) | Human | [2] |
Experimental Protocols
The characterization of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) has heavily relied on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Key Experiment: Whole-Cell Patch-Clamp Recording for Characterization of this compound Activity
This protocol is based on the methodology described by Strøbæk et al. (2004) for characterizing the effect of this compound on HEK293 cells stably expressing human KCa channels.[4]
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for the specific human KCa channel subtype (hIK, hSK1, hSK2, or hSK3) are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with a selection antibiotic.
-
For recording, cells are plated on glass coverslips and allowed to adhere.
2. Electrophysiological Recording Setup:
-
A patch-clamp amplifier and data acquisition system are used.
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
3. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, with the free Ca2+ concentration adjusted to a specific value (e.g., 300 nM) by adding an appropriate amount of CaCl2, adjusted to pH 7.2 with KOH.
4. Recording Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.
-
The micropipette, filled with the intracellular solution, is brought into contact with a cell membrane to form a high-resistance (GΩ) seal.
-
The cell membrane under the pipette tip is ruptured by a brief suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Channel activity is elicited by voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).
5. Application of this compound:
-
This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the extracellular solution.
-
The effect of this compound is determined by perfusing the cell with the compound-containing solution and measuring the change in current amplitude.
-
Concentration-response curves are generated by applying a range of this compound concentrations to determine the EC50 value.
Visualizations
Signaling Pathway
References
A Technical Guide to the Spectroscopic and Mechanistic Properties of NS309
For Researchers, Scientists, and Drug Development Professionals
Introduction:
NS309, with the chemical name 6,7-dichloro-1H-indole-2,3-dione 3-oxime, is a potent small molecule activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x, also known as SK channels, and KCa3.1, also known as IK channels).[1] It is a valuable pharmacological tool for studying the physiological roles of these channels in various cellular processes, including neuronal excitability and smooth muscle relaxation. This document provides a comprehensive overview of the available spectroscopic information for this compound and its mechanism of action, presented in a format tailored for researchers in the field of drug discovery and development.
While specific, publicly available experimental spectra for this compound are not readily found in the literature, this guide presents representative spectroscopic data for a closely related isatin oxime derivative to provide insight into the expected spectral characteristics. Furthermore, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided as a practical reference for the analysis of this compound and similar small molecules.
Spectroscopic Data of a Representative Isatin Oxime Derivative
The following tables summarize the spectroscopic data for 3-hydrazono-indoline-2-one, a compound structurally related to this compound. This data is presented to illustrate the typical spectral features of the isatin oxime scaffold.
Table 1: ¹H NMR Spectroscopic Data for 3-hydrazono-indoline-2-one
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.68 | s | 1H | N-H (Isatin) |
| 10.55 | d | 1H | -NH₂ |
| 9.55 | d | 1H | -NH₂ |
| 6.85 - 7.37 | m | 4H | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data for 3-hydrazono-indoline-2-one
| Chemical Shift (δ) ppm | Assignment |
| 110 - 138 | Ar-C |
| 162 | C=O |
| 164 | C=N |
Table 3: IR Spectroscopic Data for 3-hydrazono-indoline-2-one
| Wavenumber (cm⁻¹) | Assignment |
| 3350 | N-H |
| 3143 | N-H (Isatin) |
| 1655 | C=O |
| 1583 | C=N |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺) or deprotonated ([M-H]⁻).
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain accurate mass measurements, which can be used to determine the elemental formula.
-
Signaling Pathway of this compound
This compound acts as a positive modulator of KCa2 (SK) and KCa3.1 (IK) channels. It enhances the apparent Ca²⁺ sensitivity of these channels, leading to their activation at lower intracellular Ca²⁺ concentrations. This activation results in an efflux of K⁺ ions from the cell, causing hyperpolarization of the cell membrane.
Caption: Mechanism of action of this compound on KCa channels.
References
An In-depth Technical Guide to the Solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility values for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one in Dimethyl Sulfoxide (DMSO) or other common laboratory solvents. The lack of published data necessitates experimental determination for any research or development applications.
Table 1: Quantitative Solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
| Solvent | Solubility (mg/mL) | Solubility (µM) | Temperature (°C) | Method |
| DMSO | Data not available | Data not available | Not applicable | Not applicable |
| Water | Data not available | Data not available | Not applicable | Not applicable |
| Ethanol | Data not available | Data not available | Not applicable | Not applicable |
| Methanol | Data not available | Data not available | Not applicable | Not applicable |
| Acetonitrile | Data not available | Data not available | Not applicable | Not applicable |
| Ethyl Acetate | Data not available | Data not available | Not applicable | Not applicable |
Qualitative Solubility Insights
General principles for oximes and indolinone derivatives, along with solvents used in the synthesis of related compounds, can provide some qualitative insights into the potential solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. Oximes are generally poorly soluble in water[1]. The synthesis of a similar compound, 6-Hydroxy-3-(hydroxyimino)indolin-2-one, involved purification using column chromatography with ethyl acetate as the eluent, suggesting some degree of solubility in this solvent[2][3]. For many poorly soluble compounds in drug discovery, DMSO is a common solvent for initial stock solutions[4][5].
Table 2: Qualitative Solubility and Solvent Information for Structurally Related Compounds
| Compound Class/Solvent | Observation | Implication for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one |
| Oximes in Water | Generally poorly soluble.[1] | Likely to have low aqueous solubility. |
| Indolinone Derivatives in Ethyl Acetate | Used as a solvent for purification of a related compound.[2][3] | Suggests potential solubility in moderately polar organic solvents. |
| Poorly Soluble Compounds in DMSO | Widely used as a solvent to create concentrated stock solutions for in vitro assays.[4][5][6] | Expected to be soluble in DMSO, making it a suitable solvent for initial dissolution. |
Experimental Protocols for Solubility Determination
Given the absence of published data, the following are detailed methodologies for determining the thermodynamic and kinetic solubility of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is considered the gold standard for this determination[7].
Protocol:
-
Compound Preparation: Accurately weigh a sufficient amount of solid (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., DMSO, phosphate-buffered saline pH 7.4) to the vial.
-
Equilibration: Cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours)[4][7].
-
Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) can also be used.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] A calibration curve with known concentrations of the compound is used for accurate quantification.[4][8]
-
Data Reporting: The solubility is reported in units of µg/mL or µM.
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is a high-throughput method often used in early drug discovery.[4][5]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[4]
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or using instrumental methods such as nephelometry (light scattering)[4], UV-Vis spectroscopy, or by analyzing the concentration in the supernatant after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
In-Vitro Pharmacology of 6,7-dichloro-1H-indole-2,3-dione-3-oxime: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dichloro-1H-indole-2,3-dione-3-oxime, commonly known as NS309, is a potent and selective activator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels. It exhibits a unique "superagonist" activity, particularly on KCa3.1 channels, by profoundly increasing their sensitivity to intracellular calcium. This technical guide provides a comprehensive overview of the in-vitro pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of KCa channel modulation.
Introduction
Calcium-activated potassium channels play crucial roles in regulating cellular excitability and signaling pathways in a diverse range of tissues. The intermediate-conductance calcium-activated potassium channel KCa3.1, in particular, is a validated therapeutic target for a variety of conditions, including fibrosis, neuroinflammation, and certain cancers. Pharmacological tools that can selectively modulate the activity of these channels are invaluable for both basic research and drug discovery. 6,7-dichloro-1H-indole-2,3-dione-3-oxime (this compound) has emerged as a key pharmacological agent for studying the function of SK and IK channels due to its high potency and efficacy. This guide summarizes the critical in-vitro pharmacological data and experimental methodologies related to this compound.
Mechanism of Action
This compound functions as a positive allosteric modulator of KCa2 and KCa3.1 channels.[1][2][3] Its primary mechanism involves binding to the channel or a closely associated protein, which in turn increases the channel's sensitivity to intracellular calcium (Ca²⁺).[2][3] This potentiation of the calcium response means that the channels can be activated at much lower intracellular Ca²⁺ concentrations than would be required in the absence of the compound. For the KCa3.1 channel, this compound has been described as a "superagonist" because it can elicit a greater maximal response than even saturating concentrations of intracellular calcium.[1][2] Molecular modeling and mutagenesis studies have suggested that this compound binds at the interface between the S4-S5 linker of the KCa3.1 channel and the N-lobe of the associated calmodulin protein.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the KCa3.1 channel.
Quantitative Pharmacological Data
The potency of this compound has been quantified in various in-vitro systems, primarily through electrophysiological measurements. The half-maximal effective concentration (EC₅₀) is a key parameter that demonstrates the compound's high affinity for its target channels.
| Parameter | Channel | Experimental Condition | Value | Reference |
| EC₅₀ | KCa3.1 | Whole-cell, 250 nM free intracellular Ca²⁺ | 74 nM | [1] |
| EC₅₀ | KCa3.1 | Whole-cell, 3 µM free intracellular Ca²⁺ | 8.6 nM | [1] |
| EC₅₀ | KCa3.1 | Inside-out patch, in the presence of 10 µM this compound (for Ca²⁺) | 31 nM | [1] |
| EC₅₀ | KCa3.1 | Inside-out patch, baseline (for Ca²⁺) | 430 nM | [1] |
| EC₅₀ | hIK (KCa3.1) | Whole-cell, 300 nM intracellular Ca²⁺ | 10 nM | [4] |
Note: The potency of this compound is dependent on the intracellular calcium concentration, with higher calcium levels leading to a lower EC₅₀ value (i.e., higher potency).
Experimental Protocols
The characterization of this compound's pharmacology relies heavily on patch-clamp electrophysiology techniques. These methods allow for the direct measurement of ion channel activity in live cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the summed activity of all KCa3.1 channels in the entire cell membrane.
Objective: To determine the EC₅₀ of this compound for KCa3.1 channels at different intracellular calcium concentrations.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.
-
Pipette (Internal) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH 7.2.
-
-
Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
Currents are elicited by voltage ramps from -120 mV to +40 mV.
-
This compound is applied externally via a perfusion system at increasing concentrations to determine the dose-response relationship.
-
Experimental Workflow Diagram: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the study of single-channel activity and the direct application of substances to the intracellular face of the membrane patch.
Objective: To determine the effect of this compound on the calcium sensitivity of single KCa3.1 channels.
Methodology:
-
Cell Culture and Pipette Preparation: As described for the whole-cell technique. The pipette solution is the same as the external solution used in whole-cell recording.
-
Recording:
-
After forming a giga-seal, the pipette is gently pulled away from the cell, excising a patch of membrane with the intracellular side now facing the bath solution.
-
The patch is voltage-clamped.
-
The bath solution contains varying concentrations of free Ca²⁺ to determine the baseline calcium sensitivity.
-
This compound is then added to the bath solution, and the calcium dose-response is re-evaluated to determine the shift in calcium sensitivity.
-
Summary and Future Directions
6,7-dichloro-1H-indole-2,3-dione-3-oxime (this compound) is a powerful pharmacological tool for the study of KCa2 and KCa3.1 channels. Its high potency and characteristic "superagonist" effect on KCa3.1 make it an important compound for elucidating the physiological and pathophysiological roles of these channels. The detailed in-vitro pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field. Future studies may focus on further refining the understanding of its binding site, exploring its effects in more complex tissue systems, and utilizing its properties to design novel therapeutics targeting KCa channel-related diseases.
References
- 1. Activation of human IK and SK Ca2+ -activated K+ channels by this compound (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS 309 | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 4. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for NS309 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS309 is a potent and selective positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels (KCa2 and KCa3.1, respectively).[1][2][3][4][5] It functions by increasing the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[5] this compound shows no activity at big-conductance (BK) potassium channels.[1][2][4] These characteristics make this compound a valuable tool for investigating the physiological roles of SK/IK channels in various cellular processes, including neuronal excitability, smooth muscle relaxation, and immune responses. This document provides detailed protocols for the preparation and use of this compound in cell culture-based assays.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 18711-16-5 | [3][6] |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 231.04 g/mol | [7] |
| Appearance | A pale yellow to yellow solid | [8] |
| Purity | ≥98% | [3] |
Proper storage of this compound is crucial to maintain its activity. Recommendations for the storage of both the solid compound and stock solutions are outlined below.
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [3] |
| Stock Solution (-80°C) | -80°C | 2 years | [2] |
| Stock Solution (-20°C) | -20°C | 1 year | [2] |
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of SK/IK channels. Its primary mechanism involves binding to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel. This binding event stabilizes the open conformation of the channel, thereby increasing its sensitivity to intracellular calcium ions (Ca²⁺). The resulting efflux of potassium ions (K⁺) from the cell leads to hyperpolarization of the cell membrane. This hyperpolarization can modulate various downstream signaling pathways, including the regulation of inflammatory responses through the TSG-6/NF-κB pathway.[9]
Figure 1: Simplified signaling pathway of this compound action on SK/IK channels and downstream effects.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Prepare a 100 mM stock solution by dissolving 23.1 mg of this compound in 1 mL of anhydrous DMSO.[1][7] If a different concentration is desired, use the following formula:
-
Volume of DMSO (mL) = [Weight of this compound (mg) / 231.04 ( g/mol )] / Desired Concentration (mol/L)
-
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Note: For cell-based assays, ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
General Protocol for Cell Culture Assays
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and incubation time should be optimized for each experimental system.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Workflow Diagram:
Figure 2: General experimental workflow for cell culture assays with this compound.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully aspirate the old culture medium from the wells. Gently wash the cells with PBS if necessary. Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period. This will vary depending on the specific experimental goals.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as electrophysiological recordings (e.g., patch-clamp), cell viability assays, or molecular analyses.
Quantitative Data Summary
The potency of this compound can vary depending on the specific SK/IK channel subtype and the experimental conditions. The following table summarizes reported EC₅₀ values for this compound.
| Channel Subtype | EC₅₀ | Reference |
| hSK3 (human) | 150 nM | [1] |
| hIK (human) | 10 - 90 nM | [3] |
| SK Channels (general) | 0.12 - 1.2 µM | [3] |
Conclusion
This compound is a powerful pharmacological tool for studying the function of SK and IK channels. Adherence to proper dissolution and storage protocols is essential for obtaining reliable and reproducible results in cell culture assays. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Activation of human IK and SK Ca2+ -activated K+ channels by this compound (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [sigmaaldrich.com]
- 7. NS 309 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. The Potassium SK Channel Activator this compound Protects Against Experimental Traumatic Brain Injury Through Anti-Inflammatory and Immunomodulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309) in Potassium Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, commonly known as NS309, is a potent and selective positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels.[1][2] These channels, belonging to the KCa2 (SK1-3) and KCa3.1 (IK) families, are critical regulators of cellular excitability and signaling in various tissues, including the nervous system, cardiovascular system, and immune system.[3][4][5] this compound functions by increasing the apparent calcium sensitivity of these channels, thereby potentiating their activity at lower intracellular calcium concentrations.[6][7] It exhibits selectivity for SK and IK channels over large-conductance (BK) channels.[1][2] These properties make this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of SK and IK channels and for screening for novel therapeutic agents targeting these channels.
Data Presentation
The following tables summarize the quantitative data regarding the potency of this compound on various SK and IK channel subtypes.
Table 1: Potency of this compound on Human SK and IK Channels
| Channel Subtype | EC50 | Reference |
| hIK (KCa3.1) | 10 - 90 nM | [1][8] |
| hSK (general) | 0.12 - 1.2 µM | [1][8] |
| hSK3 | 150 nM | [2] |
| hSK3 | 0.3 µM | [6] |
Table 2: Comparative Potency of this compound
| Compound | Target Channels | Relative Potency | Reference |
| This compound | SK Channels | ~730-fold more potent than 1-EBIO | [1] |
| This compound | IK Channels | ~7,400-fold more potent than 1-EBIO | [1] |
Signaling Pathways
The activation of SK and IK channels by this compound is a key event in modulating cellular function. Below are diagrams illustrating the signaling pathways involving these channels.
Experimental Protocols
Electrophysiological Recording of SK/IK Channel Activity using Patch-Clamp
This protocol describes the use of the inside-out patch-clamp technique to study the direct effects of this compound on SK/IK channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cells.
Materials:
-
HEK293 cells transfected with the SK or IK channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM EGTA (pH 7.2 with KOH). Free Ca²⁺ concentration can be adjusted to desired levels.
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Inside-Out Configuration: After establishing a stable giga-seal in the cell-attached mode, retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Data Acquisition:
-
Hold the membrane potential at a desired voltage (e.g., -80 mV).
-
Apply voltage ramps or steps to elicit channel activity.
-
Record baseline channel activity in the control bath solution containing a known free Ca²⁺ concentration.
-
Perfuse the bath with a solution containing the desired concentration of this compound.
-
Record channel activity in the presence of this compound to observe potentiation of the current.
-
-
Data Analysis:
-
Measure the change in current amplitude in response to this compound.
-
Construct dose-response curves to determine the EC50 of this compound.
-
Analyze single-channel recordings to determine changes in open probability and conductance.
-
Conclusion
This compound is a powerful pharmacological tool for studying the function of SK and IK channels. Its high potency and selectivity make it ideal for a wide range of in vitro and in vivo applications. The provided data and protocols serve as a starting point for researchers to effectively utilize this compound in their investigations of potassium channel physiology and pharmacology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SK channel - Wikipedia [en.wikipedia.org]
- 4. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS 309 | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 8. invivochem.net [invivochem.net]
Application Notes and Protocols for NS309 as a Pharmacological Tool for KCa3.1 Channel Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS309 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or SK4) and the small-conductance calcium-activated potassium (KCa2.x or SK) channels.[1] It functions by increasing the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations. This compound displays significantly higher potency compared to older activators like 1-EBIO.[1] Notably, it shows little to no activity at high-conductance BK (KCa1.1) channels.[1] This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCa3.1 and KCa2.x channels in various cellular processes, including cell proliferation, migration, and regulation of membrane potential.
Data Presentation
Table 1: Potency of this compound on KCa Channels
| Channel Subtype | Reported EC50 | Reference |
| hKCa3.1 (hIK) | ~74 nM | |
| hKCa2.3 (hSK3) | 150 nM | |
| KCa2.3 | 0.3 µM | [1] |
| KCa2.2 | ~1.7 µM | |
| KCa2.x channels | 2-4 times less sensitive than KCa3.1 |
Table 2: Selectivity of this compound
| Channel Type | Activity | Reference |
| KCa3.1 (IK) | Activator | [1] |
| KCa2.x (SK) | Activator | [1] |
| KCa1.1 (BK) | No activity | [1] |
| L-type Calcium Channels | Blocker (IC50 = 10 µM) |
Signaling Pathway and Mechanism of Action
This compound acts as a positive gating modulator of KCa3.1 channels. The activation of KCa3.1 is intrinsically dependent on intracellular calcium (Ca²⁺) binding to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel. This compound is thought to bind to a pocket at the interface between CaM and the channel, enhancing the conformational changes induced by Ca²⁺ binding. This allosteric modulation increases the channel's sensitivity to Ca²⁺, resulting in channel opening at lower intracellular Ca²⁺ concentrations. The subsequent efflux of potassium (K⁺) ions leads to hyperpolarization of the cell membrane. This hyperpolarization increases the electrochemical driving force for Ca²⁺ influx through other channels, thus amplifying and sustaining intracellular calcium signaling.
Caption: Signaling pathway of KCa3.1 activation by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO up to 100 mM.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 2.31 mg of this compound (MW: 231.04 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 1 year).
-
Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, equilibrate an aliquot to room temperature before use. Ensure no precipitate is present.
-
Electrophysiological Recording of KCa3.1 Currents (Whole-Cell Patch-Clamp)
This protocol is adapted from studies using HEK293 cells stably expressing human KCa3.1.
-
Cell Preparation:
-
Plate cells expressing KCa3.1 onto glass coverslips 24-48 hours before the experiment.
-
Use an appropriate culture medium and maintain in a humidified incubator at 37°C with 5% CO₂.
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 0.1 CaCl₂, 3 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 144 KCl, 10 EGTA, 7.625 CaCl₂, 1.205 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH. The free Ca²⁺ concentration of this solution is calculated to be approximately 300 nM.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the pipette solution for 5-8 minutes to establish a stable baseline current.
-
Set the holding potential to -90 mV.
-
Apply voltage ramps from -120 mV to +30 mV over 200 ms every 5 seconds to elicit KCa3.1 currents.
-
Record baseline currents in the extracellular solution.
-
Apply this compound at the desired concentration (e.g., 10 nM - 1 µM) by adding it to the perfusion solution.
-
Record the this compound-activated currents.
-
Wash out the compound with the extracellular solution to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV) from the voltage ramps.
-
Plot the current as a function of time to observe the effect of this compound application and washout.
-
Generate concentration-response curves by applying increasing concentrations of this compound to determine the EC₅₀.
-
Cell Proliferation Assay
This protocol provides a general guideline. The optimal cell seeding density and this compound concentration should be determined empirically for each cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to use a low-serum medium to minimize the effects of serum on proliferation.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Quantification of Proliferation:
-
Use a suitable cell proliferation assay kit (e.g., MTS, WST-1, or BrdU incorporation assay) according to the manufacturer's instructions.
-
For colorimetric assays like MTS, add the reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the relative cell viability/proliferation.
-
Plot the relative proliferation against the concentration of this compound.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses collective cell migration.
References
Application Notes and Protocols: 6,7-dichloro-1H-indole-2,3-dione-3-oxime in Drug Discovery and Development
Introduction
6,7-dichloro-1H-indole-2,3-dione-3-oxime, also known as NS309, is a potent small molecule modulator of calcium-activated potassium channels. It functions as a positive allosteric modulator, or "superagonist," of the intermediate-conductance (KCa3.1 or IK) and small-conductance (KCa2 or SK) calcium-activated potassium channels.[1][2][3] By increasing the apparent calcium sensitivity of these channels, this compound enhances their activity at lower intracellular calcium concentrations.[1] This activity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCa3.1 and KCa2 channels and a lead compound in drug discovery programs targeting these channels. The indole-2,3-dione (isatin) scaffold, from which this compound is derived, is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory effects.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | R&D Systems |
| Molecular Weight | 231.04 g/mol | R&D Systems |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol | R&D Systems |
| Storage | Store at 4°C | R&D Systems |
Biological Activity
6,7-dichloro-1H-indole-2,3-dione-3-oxime is a potent activator of KCa3.1 and KCa2 channels, with no reported activity at high-conductance BK channels.[2][3] Its primary mechanism of action is to increase the sensitivity of these channels to intracellular calcium.
In Vitro Activity on KCa3.1 Channels
| Parameter | Condition | Value | Reference |
| EC₅₀ (Calcium) | Inside-out patch clamp (without this compound) | 430 nM | [1] |
| EC₅₀ (Calcium) | Inside-out patch clamp (with 10 µM this compound) | 31 nM | [1] |
| EC₅₀ (this compound) | Whole-cell patch clamp (250 nM intracellular Ca²⁺) | 74 nM | [1] |
| EC₅₀ (this compound) | Whole-cell patch clamp (3 µM intracellular Ca²⁺) | 8.6 nM | [1] |
Signaling Pathway
Caption: KCa3.1 channel activation pathway modulated by this compound.
Experimental Protocols
Protocol 1: Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
This protocol is a two-step synthesis adapted from the general Sandmeyer synthesis of isatins followed by oxime formation.
Step 1: Synthesis of 6,7-dichloro-1H-indole-2,3-dione (6,7-dichloroisatin)
This step involves the reaction of 3,4-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.
Materials:
-
3,4-dichloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve sodium sulfate in water.
-
Add a solution of 3,4-dichloroaniline in water and concentrated hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride in water.
-
To this mixture, add a solution of chloral hydrate in water.
-
Heat the reaction mixture under reflux for 1-2 hours. A precipitate of the isonitrosoacetanilide intermediate should form.
-
Cool the mixture and filter the precipitate. Wash the solid with water and dry.
-
Slowly add the dried isonitrosoacetanilide to pre-heated concentrated sulfuric acid (60-80°C) with stirring. Maintain the temperature during the addition.
-
After the addition is complete, heat the mixture for a short period (e.g., 10-15 minutes) at a slightly elevated temperature (e.g., 80-90°C).
-
Carefully pour the reaction mixture onto crushed ice.
-
The 6,7-dichloroisatin will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
This step involves the reaction of the synthesized 6,7-dichloroisatin with hydroxylamine hydrochloride.
Materials:
-
6,7-dichloro-1H-indole-2,3-dione (from Step 1)
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
-
Sodium acetate or other suitable base (optional)
Procedure:
-
Dissolve 6,7-dichloro-1H-indole-2,3-dione in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride. A base such as sodium acetate can be added to neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Filter the precipitate, wash with cold ethanol or water, and dry to obtain 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
-
The product can be further purified by recrystallization if necessary.
Caption: Synthetic workflow for 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for KCa3.1 Activation
This protocol describes the method to measure the activation of KCa3.1 channels by 6,7-dichloro-1H-indole-2,3-dione-3-oxime in a cell line expressing the channel.
Materials:
-
HEK-293 cells stably expressing human KCa3.1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Cell culture medium
-
Extracellular (bath) solution
-
Intracellular (pipette) solution with buffered Ca²⁺
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve desired free Ca²⁺ concentration (e.g., 250 nM or 3 µM); pH adjusted to 7.2 with KOH.
Procedure:
-
Culture HEK-293 cells expressing KCa3.1 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
After obtaining a stable baseline current, perfuse the cell with the extracellular solution containing various concentrations of 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
-
Record the current potentiation at each concentration.
-
To determine the EC₅₀, normalize the current potentiation and fit the data to a Hill equation.
Caption: Workflow for whole-cell patch-clamp experiments.
Disclaimer
These protocols are intended for guidance and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols for Assay Development Using (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, commonly known as NS309, is a potent and selective positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels. It exhibits no activity at big-conductance (BK/KCa1.1) channels.[1][2] this compound enhances the apparent calcium sensitivity of SK/IK channels, leading to their activation at lower intracellular calcium concentrations. This property makes this compound a valuable pharmacological tool for studying the physiological roles of KCa2 and KCa3.1 channels and for the development of assays to screen for novel modulators of these channels.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in common assay formats, including electrophysiological and fluorescence-based methods.
Mechanism of Action & Signaling Pathway
This compound acts as a positive allosteric modulator of KCa2 and KCa3.1 channels. These channels are gated by intracellular calcium ions (Ca²⁺) via the constitutively bound protein calmodulin (CaM). When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change that opens the channel pore, allowing potassium ions (K⁺) to flow out of the cell. This K⁺ efflux leads to hyperpolarization of the cell membrane.
This compound binds to a pocket at the interface between CaM and the channel's S4-S5 linker, stabilizing the open conformation of the channel. This stabilization effectively increases the channel's sensitivity to Ca²⁺, meaning that less intracellular Ca²⁺ is required to activate the channel. The resulting hyperpolarization can have various downstream effects depending on the cell type, such as regulating neuronal firing rates, modulating smooth muscle tone, and influencing epithelial transport.
References
Application Notes and Protocols for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (NS309) in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, also known as NS309, is a potent and selective positive allosteric modulator of small-conductance (SK/KCa2.x) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels. It exhibits no activity at big-conductance (BK) channels. By increasing the apparent calcium sensitivity of SK and IK channels, this compound facilitates channel opening at lower intracellular calcium concentrations. This leads to membrane hyperpolarization, which in turn enhances the driving force for calcium influx through various calcium-permeable channels. This property makes this compound a valuable pharmacological tool for investigating the role of KCa2.x and KCa3.1 channels in a multitude of physiological processes that are dependent on calcium signaling. These processes include the regulation of vascular tone, neuronal excitability, and smooth muscle contractility.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the KCa2.x/KCa3.1 channel-calmodulin complex. This binding event stabilizes the open conformation of the channel, effectively lowering the intracellular calcium concentration required for channel activation. The resulting potassium efflux leads to hyperpolarization of the cell membrane. This hyperpolarization increases the electrochemical gradient for calcium entry, thereby potentiating calcium influx through channels such as store-operated calcium entry (SOCE) channels and receptor-operated calcium channels.
Quantitative Data
The following tables summarize the quantitative effects of this compound on KCa channels and cellular functions.
Table 1: Potency of this compound on Human KCa Channel Subtypes
| Channel Subtype | EC₅₀ (nM) |
| hIK (KCa3.1) | 10 - 90 |
| hSK1 (KCa2.1) | ~600 |
| hSK2 (KCa2.2) | ~600 |
| hSK3 (KCa2.3) | ~600 |
Table 2: Functional Effects of this compound in Various Tissues
| Tissue/Cell Type | Species | Effect | Effective Concentration Range |
| Detrusor Smooth Muscle | Rat | Inhibition of spontaneous phasic contractions | 0.1 - 30 µM |
| Detrusor Smooth Muscle | Rat | EC₅₀ for inhibition of phasic contractions | 1 - 4 µM |
| Coronary Arterioles | Human | Endothelium-dependent relaxation | Sub-micromolar to micromolar |
| Substantia Nigra Dopaminergic Neurons | Rat | Inhibition of spontaneous firing | > 0.3 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on KCa2.x/KCa3.1 channel currents in isolated cells.
Materials:
-
External Solution (PSS): (in mM) 134 NaCl, 6 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve the desired free [Ca²⁺] (e.g., 300 nM); pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cells expressing KCa2.x or KCa3.1 channels.
Procedure:
-
Cell Preparation: Isolate and plate cells on glass coverslips suitable for microscopy and electrophysiology.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a single cell with a fire-polished borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch with a brief, strong suction to achieve the whole-cell configuration.
-
-
Record Baseline Currents:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 200 ms) to elicit potassium currents.
-
Record baseline currents for 5-10 minutes to ensure stability.
-
-
Apply this compound:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM to 10 µM). The final DMSO concentration should be ≤ 0.1%.
-
-
Record this compound-Evoked Currents:
-
After a stable effect of this compound is observed (typically within 5-10 minutes), record currents using the same voltage-step protocol as in step 3.
-
-
Data Analysis:
-
Measure the current amplitude at the end of each voltage step.
-
Construct current-voltage (I-V) relationship plots for baseline and this compound conditions.
-
Calculate the percentage increase in current at each voltage step to quantify the effect of this compound.
-
Isometric Tension Measurement in Smooth Muscle Strips
This protocol is used to assess the effect of this compound on the contractility of smooth muscle tissues, such as vascular or bladder smooth muscle.[1][2][3]
Materials:
-
Isolated smooth muscle strips (e.g., aortic rings, detrusor strips).
-
Organ bath system with force transducers.
-
Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂.
-
Contractile agonist (e.g., phenylephrine for vascular muscle, carbachol for bladder muscle).
-
This compound stock solution.
Procedure:
-
Tissue Preparation:
-
Dissect smooth muscle tissue in cold PSS and cut into strips or rings of appropriate size.
-
Mount the tissue strips in the organ baths containing aerated PSS at 37°C.
-
Apply an optimal resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.
-
-
Induce Contraction:
-
Induce a stable contraction by adding a contractile agonist to the bath (e.g., 1 µM phenylephrine).
-
-
Cumulative Concentration-Response Curve for this compound:
-
Once a stable contraction plateau is reached, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., 10 nM to 30 µM).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Analysis:
-
Measure the force of contraction at each this compound concentration.
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ value for this compound-induced relaxation.
-
Intracellular Calcium Imaging
This protocol allows for the visualization and quantification of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Agonist to induce a calcium response (e.g., ATP, histamine).
-
This compound stock solution.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture cells to an appropriate confluency on imaging-compatible plates or coverslips.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Baseline Imaging:
-
Mount the cells on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 494 nm and emission around 516 nm.
-
-
Stimulation and this compound Application:
-
Introduce an agonist into the perfusion solution to elicit a primary calcium response.
-
Once the initial calcium response is observed, add this compound to the perfusion solution.
-
-
Image Acquisition:
-
Continuously record fluorescence images throughout the experiment to capture the dynamic changes in intracellular calcium.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-4, measure the change in fluorescence intensity (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Plot the change in calcium concentration or fluorescence ratio over time to visualize the effect of this compound on the agonist-induced calcium signal.
-
Concluding Remarks
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) is a powerful tool for elucidating the role of KCa2.x and KCa3.1 channels in calcium signaling. By selectively modulating these channels, researchers can investigate their contribution to a wide array of physiological and pathophysiological conditions. The protocols provided here offer a starting point for utilizing this compound in electrophysiological, functional, and imaging-based assays. As with any pharmacological tool, appropriate controls, such as the use of selective channel blockers (e.g., apamin for SK channels, TRAM-34 for IK channels), are essential for interpreting the results accurately.
References
- 1. This compound decreases rat detrusor smooth muscle membrane potential and phasic contractions by activating SK3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound decreases rat detrusor smooth muscle membrane potential and phasic contractions by activating SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 6,7-dichloro-1H-indole-2,3-dione-3-oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dichloro-1H-indole-2,3-dione-3-oxime, also known as NS309, is a potent positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] This channel plays a crucial role in regulating the membrane potential of various cell types and is a therapeutic target for a range of conditions, including inflammatory disorders and organ transplant rejection.[2] High-throughput screening (HTS) assays are essential for the discovery of novel modulators of KCa3.1.
These application notes provide detailed protocols for a primary HTS assay and a secondary confirmatory assay to identify and characterize modulators of the KCa3.1 channel, using 6,7-dichloro-1H-indole-2,3-dione-3-oxime as a reference agonist.
Mechanism of Action of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
6,7-dichloro-1H-indole-2,3-dione-3-oxime acts as a "superagonist" for the KCa3.1 channel.[1] It binds to a site located between the S4 and S5 linker of the KCa3.1 protein and the N-lobe of the associated calmodulin.[1] This interaction significantly increases the channel's sensitivity to intracellular calcium, leading to a sustained open state of the inner gate and subsequent potassium ion efflux.[1] This efflux hyperpolarizes the cell membrane.
Below is a diagram illustrating the signaling pathway of KCa3.1 activation by 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
Caption: KCa3.1 channel activation pathway.
Data Presentation
The following table summarizes the quantitative data for 6,7-dichloro-1H-indole-2,3-dione-3-oxime in relation to KCa3.1 channel activation.
| Parameter | Value | Conditions | Reference |
| Calcium EC50 Shift | From 430 nM to 31 nM | Inside-out patch clamp with 10 µM of the compound | [1] |
| Compound EC50 | 74 nM | Whole-cell patch clamp with 250 nM free intracellular Ca2+ | [1] |
| Compound EC50 | 8.6 nM | Whole-cell patch clamp with 3 µM free intracellular Ca2+ | [1] |
| HTS Assay Z'-Factor | 0.52 | Thallium flux assay in T84 cells | [3] |
Experimental Protocols
Primary High-Throughput Screening: Thallium Flux Assay
This protocol is designed for a high-throughput screen to identify activators of the KCa3.1 channel in a 384-well format. The assay is based on the principle that KCa3.1 channels are permeable to thallium ions (Tl+), and the influx of Tl+ can be measured using a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cell line stably expressing human KCa3.1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
6,7-dichloro-1H-indole-2,3-dione-3-oxime (positive control)
-
Known KCa3.1 inhibitor, e.g., TRAM-34 (negative control for inhibition screen)
-
Stimulus buffer containing Tl+ and a calcium ionophore (e.g., ionomycin)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader
Workflow Diagram:
Caption: Workflow for the primary HTS thallium flux assay.
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing KCa3.1 into 384-well black, clear-bottom microplates at a density optimized for a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds from the screening library, positive controls (e.g., a concentration range of 6,7-dichloro-1H-indole-2,3-dione-3-oxime), and negative controls (vehicle, e.g., DMSO) to the wells. Incubate for a predetermined time to allow for compound binding.
-
Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Add the stimulus buffer containing Tl+ and a calcium ionophore to all wells simultaneously using the plate reader's injection system. The calcium ionophore will clamp the intracellular calcium at a level that sub-maximally activates KCa3.1, allowing for the detection of activators.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of time. The rate of fluorescence increase corresponds to the rate of Tl+ influx through the KCa3.1 channels.
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the data to the positive and negative controls.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Identify "hits" as compounds that produce a significant increase in fluorescence compared to the negative control.
-
Secondary Assay: Automated Patch Clamp Electrophysiology
This protocol is for the confirmation and detailed characterization of hits identified in the primary screen. Automated patch clamp (APC) provides direct measurement of ion channel currents with higher throughput than manual patch clamp.
Materials:
-
HEK293 cell line stably expressing human KCa3.1
-
Automated patch clamp system (e.g., IonFlux, SyncroPatch)
-
Appropriate internal and external solutions for KCa3.1 recording
-
Confirmed hit compounds and 6,7-dichloro-1H-indole-2,3-dione-3-oxime
Workflow Diagram:
Caption: Workflow for the secondary automated patch clamp assay.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the HEK293-KCa3.1 cells.
-
APC System Setup: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions. The intracellular solution should contain a defined concentration of free calcium to activate the KCa3.1 channels.
-
Cell Loading and Sealing: Load the cell suspension into the system. The instrument will automatically position cells and form giga-ohm seals to establish whole-cell recording configurations.
-
Baseline Recording: Record the baseline KCa3.1 current.
-
Compound Application: Apply a series of concentrations of the hit compounds to the cells. Also, run a dose-response for the positive control, 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
-
Data Acquisition: Record the changes in the KCa3.1 current in response to the compound application.
-
Data Analysis:
-
Measure the peak current at each compound concentration.
-
Construct dose-response curves and calculate the EC50 (for activators) or IC50 (for inhibitors) values for each confirmed hit.
-
Conclusion
The combination of a high-throughput thallium flux assay for primary screening and an automated patch clamp assay for secondary confirmation provides a robust workflow for the discovery and characterization of novel modulators of the KCa3.1 potassium channel. 6,7-dichloro-1H-indole-2,3-dione-3-oxime serves as an excellent reference compound for validating these assays due to its well-characterized potentiation of KCa3.1 activity.
References
- 1. HTS techniques for patch clamp-based ion channel screening - advances and economy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Studies of the Potassium Channel KCa3.1 - Stevan Hubbard [grantome.com]
- 3. Development of a Cell-Based Assay for Identifying KCa3.1 Inhibitors Using Intestinal Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one stability issues in aqueous solution
Important Notice: Following a comprehensive review of publicly available scientific literature, we have found no specific data regarding the stability, degradation pathways, or established experimental protocols for "(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one" in aqueous solutions. The information presented below is based on general chemical principles for related compounds, such as isatin oximes and indolin-2-one derivatives, and should be considered as a preliminary guide for troubleshooting. Researchers are strongly encouraged to perform their own stability and degradation studies for this specific compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid change in the color of my aqueous solution of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. What could be the cause?
A1: Color change in solutions of oxime-containing compounds, particularly those with a conjugated system like indolin-2-one, can be an indicator of degradation. Potential causes include:
-
Hydrolysis: The hydroxyimino group (-C=N-OH) may be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of the corresponding isatin (6,7-dichloroindoline-2,3-dione) and hydroxylamine. Isatin and its degradation products can be colored.
-
Oxidation: The indolin-2-one ring system and the oxime moiety can be sensitive to oxidation, which may be accelerated by light, air (oxygen), or the presence of oxidizing agents in the solvent or buffer.
-
Isomerization: While the (Z)-isomer is specified, conversion to the (E)-isomer might occur under certain conditions, potentially altering the spectroscopic properties and, in some cases, the color of the solution.
Troubleshooting Steps:
-
pH Control: Prepare fresh solutions in buffers at a controlled pH. It is advisable to conduct preliminary stability studies across a pH range (e.g., pH 3, 7, 9) to identify the optimal pH for stability.
-
Inert Atmosphere: If oxidation is suspected, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the stock solution and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
-
Solvent Purity: Ensure the use of high-purity, degassed solvents to minimize the presence of impurities that could catalyze degradation.
Q2: My compound is precipitating out of my aqueous buffer. What can I do to improve its solubility?
A2: Indolin-2-one derivatives often exhibit poor aqueous solubility due to their relatively planar and hydrophobic core structure.
Troubleshooting Steps:
-
Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a concentrated stock solution. This stock can then be diluted into the aqueous buffer for the final experimental concentration. Be mindful of the final co-solvent concentration, as it may affect your experimental system.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. The hydroxyimino group is weakly acidic. Adjusting the pH of the buffer might improve solubility.
-
Sonication/Vortexing: Gentle sonication or vortexing can aid in the dissolution of the compound.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results when working with (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one could be linked to its stability. The following workflow can help identify the source of the issue.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Due to the lack of specific literature, a detailed, validated experimental protocol cannot be provided. However, a general protocol for assessing the stability of a compound in aqueous solution using High-Performance Liquid Chromatography (HPLC) is outlined below.
Protocol: Preliminary HPLC-Based Stability Assessment
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.
-
Dissolve the compound in a suitable organic solvent (e.g., HPLC-grade DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare separate samples for each time point and condition to be tested (e.g., t=0, 1, 2, 4, 8, 24 hours at room temperature, protected from light).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common starting point for compounds of this type.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (this should be determined by running a UV-Vis spectrum of the compound).
-
Analysis: Inject a sample at t=0 to establish the initial peak area of the parent compound. Inject subsequent samples at their respective time points.
-
-
Data Interpretation:
-
A decrease in the peak area of the parent compound over time indicates instability.
-
The appearance of new peaks suggests the formation of degradation products.
-
Potential Degradation Pathway
The following diagram illustrates a hypothetical hydrolytic degradation pathway for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. This is a plausible pathway for isatin oximes but has not been experimentally confirmed for this specific compound.
Caption: Hypothetical hydrolysis of the parent compound.
Quantitative Data Summary
As no quantitative stability data for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one has been found in the public domain, we are unable to provide a summary table. Researchers should generate their own data following protocols similar to the one outlined above. A template for presenting such data is provided below.
Table 1: Example Stability Data Table
| Time (hours) | % Remaining Parent Compound (pH 5.0) | % Remaining Parent Compound (pH 7.4) | % Remaining Parent Compound (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 |
Troubleshooting NS309 whole-cell and inside-out patch-clamp recordings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NS309 in whole-cell and inside-out patch-clamp experiments.
Troubleshooting Guides
This section addresses common problems encountered during patch-clamp recordings with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: I am having trouble achieving a stable gigaohm seal (>1 GΩ). What could be the issue?
Answer: Achieving a high-resistance seal is critical for high-quality patch-clamp recordings. Several factors could be hindering seal formation:
-
Pipette-related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal with the cell membrane. Ensure your pipette solution is filtered and that the environment is clean.
-
Improper Pipette Shape/Size: The ideal pipette resistance for whole-cell recordings is typically 4-8 MΩ.[1][2] If the resistance is too low, the opening may be too large to seal effectively. If it's too high, it can be difficult to apply suction without damaging the cell.
-
Clogged Pipette: Particulates in your internal solution can clog the pipette tip.[3] Filter your internal solution daily.
-
-
Cell Health and Preparation:
-
Mechanical and Electrical Issues:
-
Vibrations: Any mechanical instability in your setup can disrupt seal formation. Check your anti-vibration table and micromanipulator stability.[2]
-
Pressure System Leaks: A leak in your pressure tubing will prevent the application of gentle positive pressure needed to keep the pipette tip clean as you approach the cell.[3] Check all connections for leaks.
-
Question: My whole-cell configuration is unstable and the recording is noisy. How can I improve this?
Answer: A noisy or unstable whole-cell recording can result from several factors:
-
Incomplete Membrane Rupture: The "zap" function on your amplifier can help to fully rupture the membrane patch.[2] Gentle, short suction pulses can also help achieve a clean break-through.
-
High Access Resistance: Access resistance should ideally be less than 25 MΩ.[2] If it is too high, the recording quality will be poor. This can be caused by incomplete membrane rupture or a small pipette tip.
-
Electrical Noise:
-
Grounding Issues: Ensure all components of your rig are properly grounded. A faulty bath ground is a common source of noise.[4]
-
External Interference: Other electrical equipment in the room can introduce noise. Try to identify and turn off non-essential equipment.[4] Shielding your headstage with a grounded piece of aluminum foil can also help.[4]
-
Question: I am not seeing an effect of this compound on my cells. What are the possible reasons?
Answer: If this compound is not producing the expected activation of SK/IK channels, consider the following:
-
This compound Preparation and Application:
-
Degradation: this compound stock solutions should be aliquoted and stored at -80°C for long-term storage (up to a year) or -20°C for shorter periods (up to a month) to avoid repeated freeze-thaw cycles.[5][6]
-
Solubility Issues: this compound is highly soluble in fresh, anhydrous DMSO.[5] Using DMSO that has absorbed moisture can significantly reduce solubility.
-
Concentration: The effective concentration of this compound can vary. While the EC50 for hSK3 is around 150 nM, concentrations up to 10 µM have been used to elicit significant increases in whole-cell SK currents.[5][6][7] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and channel subtype.
-
-
Cellular Factors:
-
Channel Expression: The cells you are using may not express SK or IK channels, or the expression level may be too low to detect a significant current.
-
Intracellular Calcium: SK/IK channels are calcium-activated. Ensure your internal solution contains an appropriate concentration of free calcium to allow for channel activation by this compound. This compound acts by increasing the sensitivity of the channels to Ca2+.[8][9]
-
Question: In my inside-out patch recordings, the channel activity runs down quickly after applying this compound. Is this normal and can it be prevented?
Answer: Yes, rundown of channel activity is a known issue in excised patches, particularly for IK channels.[10] This can be due to the loss of essential intracellular factors. While it may not be entirely preventable, the following may help:
-
Minimize Experiment Duration: Plan your experiments to be as efficient as possible after patch excision.
-
Include ATP and Mg2+ in the Internal Solution: The presence of Mg-ATP in the bath solution (intracellular side) can sometimes help to slow down the rundown of certain channels by preventing dephosphorylation.
-
Maintain Optimal Ca2+ Concentration: Ensure the Ca2+ concentration on the intracellular side is stable and appropriate for the channels you are studying.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective positive modulator of small-conductance (SK) and intermediate-conductance (IK) Ca2+-activated K+ channels.[5][8][11] It acts by increasing the apparent sensitivity of the channels to intracellular Ca2+, leading to channel opening at lower calcium concentrations.[9] It does not have any activity at big-conductance (BK) K+ channels.[5][8]
What concentrations of this compound should I use? The optimal concentration of this compound depends on the specific SK/IK channel subtype and the experimental conditions. Here are some reported values:
-
EC50 for hSK3: 150 nM[5]
-
Augmenting SK currents: 30 nM[11]
-
Activating hSK3 and hIK channels: 40 nM[6]
-
Increasing whole-cell SK currents in detrusor smooth muscle: 10 µM[6]
-
Suppressing spontaneous firing rate in vivo: 10-100 µM[7]
It is recommended to perform a dose-response curve to determine the most appropriate concentration for your experimental system.
How should I prepare and store this compound? this compound is typically dissolved in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 100 mM).[5][8] It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[5][6]
Quantitative Data Summary
| Parameter | Value | Channel Subtype(s) | Reference |
| EC50 | 150 nM | hSK3 | [5] |
| EC50 | ~20 nM | IK | [9] |
| EC50 | ~600 nM | SK | [9] |
| Concentration for augmenting SK currents | 30 nM | SK channels | [11] |
| Concentration for activating hSK3 and hIK | 40 nM | hSK3, hIK | [6] |
| Concentration for increasing whole-cell SK currents | 10 µM | SK channels | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol
This protocol outlines the steps for obtaining whole-cell recordings to study the effect of this compound.
-
Prepare Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. The free Ca2+ concentration can be adjusted as needed for the specific experiment.
-
-
Pipette Preparation:
-
Cell Preparation:
-
Plate cells on coverslips at an appropriate density.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Obtaining a Gigaohm Seal:
-
Mount the pipette in the holder and apply positive pressure.[1]
-
Lower the pipette into the bath and null the pipette offset potential.
-
Approach a healthy cell and gently press the pipette against the membrane to form a dimple.
-
Release the positive pressure to allow the membrane to seal to the pipette tip. Gentle suction may be applied if a seal does not form spontaneously. A seal resistance of >1 GΩ should be achieved.
-
-
Achieving Whole-Cell Configuration:
-
Apply brief, strong suction pulses to rupture the membrane patch. The "zap" function on the amplifier can also be used.[2]
-
Monitor the cell's capacitance and access resistance.
-
-
Recording and this compound Application:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply this compound at the desired concentration via the perfusion system.
-
Record the changes in current.
-
Inside-Out Patch-Clamp Recording Protocol
This protocol is for studying the direct effects of this compound on the intracellular face of the ion channels.
-
Prepare Solutions:
-
Pipette Solution (extracellular): Same as the external solution in the whole-cell protocol.
-
Bath Solution (intracellular): Same as the internal solution in the whole-cell protocol, with a known concentration of free Ca2+.
-
-
Obtaining an Inside-Out Patch:
-
Follow steps 1-4 of the whole-cell protocol to achieve a gigaohm seal.
-
Once a stable seal is formed, slowly pull the pipette away from the cell.[1] This will excise a patch of membrane with the intracellular side facing the bath solution.
-
-
Recording and this compound Application:
-
Apply voltage steps or ramps to the patch to elicit channel activity.
-
Record baseline channel activity.
-
Apply this compound directly to the bath solution to observe its effect on the intracellular side of the channels.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting flow for lack of this compound effect.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. NS 309 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing 6,7-dichloro-1H-indole-2,3-dione-3-oxime Concentration for Maximal KCa3.1 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) to achieve maximal activation of the intermediate-conductance calcium-activated potassium channel, KCa3.1.
Frequently Asked Questions (FAQs)
Q1: What is 6,7-dichloro-1H-indole-2,3-dione-3-oxime and what is its primary mechanism of action on KCa3.1 channels?
A1: 6,7-dichloro-1H-indole-2,3-dione-3-oxime, also commonly known as this compound, is a potent activator of both intermediate-conductance (KCa3.1 or IK) and small-conductance (SK) calcium-activated potassium channels.[1][2][3] It is devoid of effect on big-conductance (BK) type channels.[2][3] this compound functions as a positive allosteric gating modulator, meaning it enhances the channel's sensitivity to intracellular calcium (Ca²⁺).[4] It does not open the channel directly but rather lowers the concentration of Ca²⁺ required for channel activation.[4] In fact, this compound can elicit greater responses than saturating levels of calcium, earning it the designation of a "superagonist".[4]
Q2: What is the expected EC₅₀ for this compound on KCa3.1 channels?
A2: The EC₅₀ of this compound for KCa3.1 is highly dependent on the intracellular free calcium concentration ([Ca²⁺]ᵢ). As the [Ca²⁺]ᵢ increases, the potency of this compound also increases, resulting in a lower EC₅₀ value. For example, in whole-cell patch-clamp experiments on cells expressing human KCa3.1, the EC₅₀ of this compound was found to be 74 nM at a [Ca²⁺]ᵢ of 250 nM, which decreased to 8.6 nM at a [Ca²⁺]ᵢ of 3 µM.[4] In inside-out patch experiments, 10 µM of this compound shifted the Ca²⁺ EC₅₀ from 430 nM to 31 nM.[4]
Q3: How does this compound compare to other KCa3.1 activators like EBIO?
A3: this compound is significantly more potent than other commonly used KCa3.1 activators. It is reported to be at least 1000 times more potent than 1-ethyl-2-benzimidazolinone (1-EBIO) and at least 30 times more potent than its dichlorinated analogue, DC-EBIO.[1][2][3] This high potency makes it a valuable pharmacological tool for studying KCa3.1 channels.
Q4: What is the proposed binding site for this compound on the KCa3.1 channel?
A4: Molecular modeling and mutagenesis studies suggest that this compound binds at the interface between the S4-S5 linker of the channel and the N-lobe of the constitutively associated calmodulin (CaM).[4] This interaction is thought to stabilize the open conformation of the channel.
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of this compound on KCa3.1 channel activation under different experimental conditions.
Table 1: EC₅₀ of this compound for KCa3.1 Activation at Varying Intracellular Ca²⁺ Concentrations
| Intracellular Free Ca²⁺ | EC₅₀ of this compound | Experimental Configuration | Reference |
| 250 nM | 74 nM | Whole-Cell Patch-Clamp | [4] |
| 3 µM | 8.6 nM | Whole-Cell Patch-Clamp | [4] |
Table 2: Effect of this compound on the Ca²⁺ EC₅₀ for KCa3.1 Activation
| This compound Concentration | Ca²⁺ EC₅₀ | Fold Shift in Ca²⁺ Sensitivity | Experimental Configuration | Reference |
| 0 µM (Control) | 430 nM | - | Inside-Out Patch-Clamp | [4] |
| 10 µM | 31 nM | ~14-fold | Inside-Out Patch-Clamp | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring KCa3.1 Activation
This protocol is designed for recording KCa3.1 currents from HEK-293 cells stably expressing human KCa3.1.
1. Cell Preparation:
-
Culture HEK-293 cells expressing human KCa3.1 in appropriate media.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 EGTA, 8.5 CaCl₂, 2 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH. This formulation results in a specific free [Ca²⁺]ᵢ (e.g., 250 nM or 3 µM, which should be calculated using software like MaxChelator).
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to elicit KCa3.1 currents.[5]
4. Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition software.
-
Apply different concentrations of this compound to the bath solution.
-
Measure the current amplitude at a specific voltage (e.g., 0 mV).
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC₅₀.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very small KCa3.1 currents observed even with high this compound concentrations. | 1. Low intracellular Ca²⁺ concentration. 2. Poor cell health or low channel expression. 3. Incorrectly prepared solutions. | 1. Verify the calculated free Ca²⁺ in your pipette solution. Consider increasing the free Ca²⁺ concentration (e.g., to 1-3 µM) to enhance channel activity. 2. Use cells from a lower passage number. Ensure proper cell culture conditions. Verify channel expression via qPCR or Western blot. 3. Prepare fresh solutions and verify the pH and osmolarity. |
| High variability in this compound potency (EC₅₀) between experiments. | 1. Inconsistent intracellular Ca²⁺ concentration due to rundown or buffering issues. 2. Temperature fluctuations. | 1. Allow sufficient time for the intracellular solution to equilibrate with the cell interior after achieving the whole-cell configuration. 2. Maintain a constant temperature during recordings, as KCa channel activity can be temperature-sensitive. |
| Observed off-target effects or cell toxicity at high this compound concentrations. | 1. This compound may have effects on other ion channels or cellular processes at very high concentrations. | 1. Use the lowest effective concentration of this compound. 2. Include appropriate controls, such as applying the KCa3.1-specific blocker TRAM-34, to confirm that the observed effects are mediated by KCa3.1.[5] |
| Difficulty achieving a stable whole-cell recording. | 1. Poor quality of recording pipettes. 2. Unhealthy cells. | 1. Fire-polish the pipettes to ensure a smooth tip. 2. Ensure cells are not over-confluent on the coverslip. |
Visualizations
Caption: Signaling pathway of KCa3.1 activation by intracellular Ca²⁺ and modulation by this compound.
Caption: Workflow for determining the EC₅₀ of this compound on KCa3.1 channels.
Caption: Troubleshooting decision tree for low KCa3.1 current.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of human IK and SK Ca2+ -activated K+ channels by this compound (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of NS309 in physiological buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using NS309 in their experiments. Our goal is to help you prevent common issues, such as precipitation in physiological buffers, and to provide clear protocols for consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-selective positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium (KCa) channels.[1][2] It increases the apparent sensitivity of these channels to calcium, leading to their activation at lower intracellular calcium concentrations.[1][2] this compound does not activate large-conductance (BK/KCa1.1) channels.[1][2]
Q2: What is the solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO), with a maximum concentration of 100 mM.[1][3] It is a pale yellow to yellow solid with a molecular weight of approximately 231.04 g/mol . Information regarding its direct solubility in aqueous physiological buffers is limited, and it is known to be poorly soluble in water.
Q3: How should this compound be stored?
Solid this compound should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for up to one month.[3] It is recommended to prepare aqueous solutions fresh on the day of the experiment.[3] Before use, ensure that any stored solution is fully equilibrated to room temperature and that no precipitate is visible.[3]
Troubleshooting Guide: Preventing this compound Precipitation in Physiological Buffer
Researchers may encounter precipitation when diluting a DMSO stock solution of this compound into an aqueous physiological buffer. This guide provides a step-by-step approach to prevent this issue.
Problem: this compound precipitates out of solution when added to my physiological buffer.
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into a physiological buffer, the significant decrease in the percentage of the organic co-solvent (DMSO) can cause the compound to crash out of solution.
Solutions:
-
Optimize the Final DMSO Concentration: Maintain a sufficient final concentration of DMSO in your physiological buffer to keep this compound solubilized. A final DMSO concentration of 0.1% to 1% is often a good starting point, but this may need to be optimized for your specific experimental conditions and this compound concentration.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the physiological buffer. This gradual decrease in DMSO concentration can help prevent sudden precipitation.
-
Incorporate Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can act as a stabilizing agent to prevent the precipitation of hydrophobic compounds in aqueous solutions.
-
Sonication: After dilution, briefly sonicate the solution to aid in the dispersion and dissolution of any microscopic precipitates.
Detailed Experimental Protocol: Preparation of a Stable this compound Working Solution
This protocol provides a detailed method for preparing a stable working solution of this compound in a physiological buffer, minimizing the risk of precipitation.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Physiological buffer of choice (e.g., Krebs-Henseleit buffer, Tyrode's solution)
-
Pluronic F-127 (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 100 mM this compound Stock Solution in DMSO:
-
Weigh out the required amount of solid this compound.
-
Dissolve the solid this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex thoroughly until the solid is completely dissolved. This is your primary stock solution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock solution by diluting the 100 mM primary stock solution 1:100 in DMSO.
-
-
Prepare the Final Working Solution in Physiological Buffer:
-
Warm the physiological buffer to the experimental temperature (e.g., 37°C).
-
Method A (Direct Dilution):
-
Add the desired volume of the this compound DMSO stock (e.g., the 1 mM intermediate stock) to the pre-warmed physiological buffer to achieve the final desired concentration. The final DMSO concentration should ideally be kept below 1%.
-
Immediately vortex the solution for 30-60 seconds.
-
-
Method B (Using Pluronic F-127):
-
Prepare a stock solution of 10% (w/v) Pluronic F-127 in water.
-
Add the Pluronic F-127 stock to your physiological buffer to a final concentration of 0.02-0.1%.
-
Add the desired volume of the this compound DMSO stock to the Pluronic F-127-containing buffer.
-
Vortex immediately.
-
-
Method C (Serial Dilution):
-
Perform a series of dilutions from your DMSO stock into the physiological buffer, gradually decreasing the DMSO concentration at each step until you reach your final desired this compound concentration.
-
-
-
Final Quality Control:
-
Visually inspect the final working solution for any signs of precipitation. A clear solution indicates that the this compound is fully dissolved.
-
If any cloudiness or precipitate is observed, briefly sonicate the solution for 1-2 minutes. If the precipitate does not dissolve, the concentration of this compound may be too high for the final DMSO concentration. In this case, remake the solution with a higher final DMSO concentration or a lower final this compound concentration.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Weight | 231.04 g/mol | |
| Appearance | Pale yellow to yellow solid | |
| Solubility in DMSO | Up to 100 mM | [1][3] |
| Recommended Storage | Solid: -20°C; DMSO Stock: -20°C (up to 1 month) | [3] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Activated by this compound
The following diagram illustrates the signaling pathway activated by this compound.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
Troubleshooting Guides
This section addresses common issues encountered during the two-step synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime, starting with the synthesis of the intermediate, 6,7-dichloroisatin, followed by its oximation.
Step 1: Synthesis of 6,7-dichloroisatin via Sandmeyer Reaction
The synthesis of 6,7-dichloroisatin from 3,4-dichloroaniline is a multi-stage process that can present several challenges.
Issue 1: Low Yield of 6,7-dichloroisatin
Possible Causes:
-
Incomplete formation of the isonitrosoacetanilide intermediate: The initial condensation reaction between 3,4-dichloroaniline, chloral hydrate, and hydroxylamine hydrochloride may be inefficient.
-
Poor solubility of the intermediate during cyclization: The chlorinated isonitrosoacetanilide intermediate can have low solubility in concentrated sulfuric acid, leading to incomplete cyclization.
-
Side reactions: Undesired side reactions can reduce the yield of the desired product.
-
Suboptimal reaction conditions: Incorrect temperatures or reaction times can negatively impact the yield.
Troubleshooting Suggestions:
-
Optimize Intermediate Formation: Ensure all reactants are of high purity. The reaction to form the isonitrosoacetanilide is typically carried out in an aqueous solution of sodium sulfate. Careful control of temperature is crucial.
-
Improve Cyclization Conditions: For lipophilic substrates like the dichloro-substituted intermediate, using methanesulfonic acid as the cyclization agent instead of sulfuric acid can improve solubility and increase the yield.[1] The reaction is typically heated to around 80°C.[1]
-
Control Temperature: Maintain the recommended temperature ranges for each step of the Sandmeyer synthesis to minimize the formation of byproducts.
-
Purification: Proper purification of the crude 6,7-dichloroisatin is essential. Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, can be employed to remove impurities.
Issue 2: Product is an intractable tar or oil instead of a solid
Possible Causes:
-
Presence of impurities: Impurities can inhibit crystallization.
-
Residual solvent: Trapped solvent can prevent the product from solidifying.
-
Incomplete reaction: The presence of starting materials or intermediates can result in an oily product.
Troubleshooting Suggestions:
-
Thorough Washing: Ensure the crude product is thoroughly washed to remove any residual acid from the cyclization step.
-
Trituration: Try triturating the oily product with a non-polar solvent like hexane to induce crystallization.
-
Column Chromatography: If other methods fail, purification by column chromatography on silica gel may be necessary to isolate the pure 6,7-dichloroisatin.
-
High Vacuum: Dry the product under high vacuum to remove any residual solvents.
Step 2: Oximation of 6,7-dichloroisatin
The conversion of 6,7-dichloroisatin to its oxime is generally a straightforward reaction, but issues can still arise.
Issue 1: Low yield of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
Possible Causes:
-
Suboptimal pH: The reaction is sensitive to pH. A slightly acidic to neutral pH is generally preferred for oxime formation.
-
Incomplete reaction: Insufficient reaction time or temperature can lead to incomplete conversion.
-
Decomposition of the product: Prolonged heating or harsh work-up conditions can lead to decomposition.
Troubleshooting Suggestions:
-
pH Adjustment: The reaction is typically carried out using hydroxylamine hydrochloride. The addition of a base, such as sodium acetate or pyridine, can be used to adjust the pH to the optimal range.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Mild Work-up: Use a mild work-up procedure to avoid decomposition of the oxime. This typically involves pouring the reaction mixture into water and collecting the precipitated product by filtration.
-
Solvent Choice: The reaction is often performed in ethanol or a mixture of ethanol and water.
Issue 2: Difficulty in purifying the final product
Possible Causes:
-
Presence of unreacted 6,7-dichloroisatin: If the reaction is incomplete, the starting material will contaminate the product.
-
Formation of geometric isomers (syn and anti): While the oxime of isatin typically exists as a single stable isomer, the presence of both is a possibility that can complicate purification and characterization.
Troubleshooting Suggestions:
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, is the most common method for purifying isatin oximes.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of 6,7-dichloroisatin?
A1: The yield for the Sandmeyer synthesis of substituted isatins can be variable and often moderate. For some substituted anilines, yields can be improved by using methanesulfonic acid for the cyclization step, potentially reaching higher percentages. Without a specific reported yield for 6,7-dichloroisatin, aiming for yields in the range of 40-60% would be a reasonable starting point, with optimization potentially leading to higher outcomes.
Q2: What is a good solvent for recrystallizing 6,7-dichloroisatin?
A2: Glacial acetic acid or ethanol are commonly used solvents for the recrystallization of isatins. The choice of solvent will depend on the purity of the crude product.
Q3: What are the key reaction conditions for the oximation of 6,7-dichloroisatin?
A3: A general procedure involves reacting the isatin with hydroxylamine hydrochloride in a solvent like ethanol. The reaction mixture is typically heated to reflux. For a similar substrate, a reaction time of 6 hours at reflux in ethanol gave a yield of 83%.[2]
Q4: How can I confirm the identity and purity of my final product, 6,7-dichloro-1H-indole-2,3-dione-3-oxime?
A4: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the melting point of your product with the literature value if available.
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy will provide detailed information about the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-OH, C=O, and C=N bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Substituted Isatin Oximes
| Step | Reactants | Solvent | Temperature | Time | Typical Yield | Reference |
| Isatin Synthesis (General Sandmeyer) | Aniline, Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄ or CH₃SO₃H | Water, then concentrated acid | 50-90°C | Variable | Moderate | [1] |
| Oximation | 1-Alkylisatin, Hydroxylamine hydrochloride | Ethanol | Reflux | 6 hours | 83% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dichloroisatin (General Sandmeyer Method Adaptation)
This protocol is an adapted general procedure and should be optimized for the specific substrate.
-
Preparation of Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve 3,4-dichloroaniline (1 eq.) in a minimal amount of water and hydrochloric acid.
-
Add a solution of chloral hydrate (1.1 eq.) in water.
-
To this mixture, add a solution of hydroxylamine hydrochloride (3 eq.) in water.
-
Heat the reaction mixture in a water bath at 60-70°C until the reaction is complete (monitor by TLC).
-
Cool the mixture and collect the precipitated isonitroso-3,4-dichloroacetanilide by filtration. Wash with cold water and dry.
-
-
Cyclization to 6,7-dichloroisatin:
-
Carefully add the dried isonitroso-3,4-dichloroacetanilide in small portions to pre-heated (60-70°C) concentrated sulfuric acid or methanesulfonic acid (a ratio of approximately 1g of intermediate to 5 mL of acid is a starting point).
-
After the addition is complete, heat the mixture to 80-90°C for a short period (e.g., 30 minutes, monitor by TLC).[1]
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Collect the precipitated crude 6,7-dichloroisatin by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from glacial acetic acid or ethanol.
-
Protocol 2: Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
This protocol is based on a general procedure for the oximation of isatins.[2]
-
In a round-bottom flask, dissolve 6,7-dichloroisatin (1 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq.).
-
Optionally, add a mild base like sodium acetate (1.5 eq.) to buffer the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-6 hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
Visualizations
Caption: Synthetic pathway for 6,7-dichloro-1H-indole-2,3-dione-3-oxime.
Caption: Troubleshooting workflow for low yield of 6,7-dichloroisatin.
Caption: Troubleshooting workflow for the oximation of 6,7-dichloroisatin.
References
Assessing (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one cytotoxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of novel chemical compounds, such as (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: My primary cells show high variability in response to the test compound between different donors. How can I minimize this?
A1: Donor-to-donor variability is a known challenge with primary cells. To mitigate this:
-
Increase Donor Pool: Use cells from multiple donors in each experiment to ensure the observed effects are not donor-specific.
-
Standardize Cell Isolation and Culture: Maintain consistent protocols for cell isolation, passage number, and culture conditions. Primary cells should be used at the lowest possible passage number to maintain their physiological relevance.[1]
-
Establish Baseline Characterization: Perform initial characterization of each primary cell lot to ensure consistent expression of key markers and baseline physiological function.
Q2: I am observing significant cell death in my vehicle control group. What could be the cause?
A2: High cell death in vehicle controls can be caused by several factors:
-
Solvent Toxicity: The solvent used to dissolve the test compound (e.g., DMSO) can be toxic to primary cells at certain concentrations. Always perform a solvent toxicity curve to determine the maximum non-toxic concentration for your specific cell type.
-
Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Ensure the culture medium, supplements, and incubator conditions (temperature, CO2, humidity) are optimal for your cell type.[2]
-
Handling Stress: Excessive pipetting or harsh centrifugation can damage primary cells.[3] Handle cells gently, especially during thawing and seeding.[2]
Q3: The test compound is not dissolving well in my culture medium. How can I improve its solubility?
A3: Poor solubility can lead to inaccurate dosing and inconsistent results. Consider the following:
-
Test Different Solvents: While DMSO is common, other solvents like ethanol or polyethylene glycol (PEG) might be more suitable for your compound and less toxic to your cells.
-
Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Pluronic F-68) can sometimes improve compound solubility in aqueous solutions.
-
Sonication: Brief sonication of the stock solution can help dissolve precipitated compound, but be cautious as this can also degrade some compounds.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, LDH)
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells.[3] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding the compound. If present, refer to the solubility troubleshooting tips in the FAQ. |
| Interference with Assay Reagents | Some compounds can directly react with assay reagents (e.g., reducing agents interfering with MTT). Run a cell-free control with the compound and assay reagents to check for interference. |
| High Background Signal | High absorbance in the medium control could be due to components in the culture medium.[3] Use a background control with medium and vehicle only.[4] |
Issue 2: Difficulty in Interpreting Apoptosis Assay Results
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration (for Western Blot or Flow Cytometry) | Titrate the antibody to determine the optimal concentration for distinguishing between positive and negative signals. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting key apoptotic markers (e.g., caspase activation, annexin V staining). |
| Necrotic Cell Death | If observing widespread membrane disruption (high LDH release), the primary mode of cell death might be necrosis rather than apoptosis. Use markers for both apoptosis and necrosis to distinguish the cell death mechanism. |
| Low Signal in Caspase Assays | Ensure that the cell lysate concentration is within the linear range of the assay.[5] Also, confirm that the correct caspase substrate is being used for the expected apoptotic pathway.[6][7] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the principle that activated caspases-3 and -7 cleave a specific substrate, leading to the generation of a luminescent signal.[8]
-
Cell Seeding: Seed primary cells in a 96-well white-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one and appropriate controls (vehicle and positive control). Incubate for the desired time period.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 2: Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential.[9]
-
Cell Seeding and Treatment: Seed and treat cells as described in the caspase assay protocol.
-
JC-1 Staining:
-
Prepare a JC-1 working solution in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 working solution to each well and incubate at 37°C for 20-30 minutes.[10]
-
-
Washing: Remove the staining solution and wash the cells twice with assay buffer.[10]
-
Data Acquisition:
-
Microplate Reader: Measure fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.[11] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Flow Cytometry: Detach cells, resuspend in assay buffer, and analyze on a flow cytometer to quantify the proportion of cells with high (red) and low (green) mitochondrial membrane potential.
-
Protocol 3: Reactive Oxygen Species (ROS) Detection (DCFH-DA)
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.[12][13]
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Probe Loading:
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Data Acquisition:
-
Fluorescence Microscopy: Visualize ROS production in adherent cells.
-
Microplate Reader: Measure fluorescence intensity with excitation at ~485 nm and emission at ~530 nm.[15]
-
Data Presentation
Table 1: Cytotoxicity of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one in Primary Human Hepatocytes (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 |
| 1 | 98.1 ± 5.1 |
| 5 | 85.3 ± 6.3 |
| 10 | 62.7 ± 5.8 |
| 25 | 41.5 ± 4.9 |
| 50 | 20.1 ± 3.7 |
Table 2: Induction of Apoptosis by (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
| Treatment | Caspase-3/7 Activity (RLU) | Mitochondrial Membrane Potential (Red/Green Ratio) |
| Vehicle Control | 1,500 ± 210 | 3.2 ± 0.4 |
| Compound (10 µM) | 8,750 ± 980 | 1.8 ± 0.3 |
| Compound (25 µM) | 15,200 ± 1,540 | 0.9 ± 0.2 |
| Staurosporine (1 µM) | 18,500 ± 1,900 | 0.7 ± 0.1 |
Visualizations
References
- 1. kosheeka.com [kosheeka.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 13. youtube.com [youtube.com]
- 14. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
This technical support guide provides troubleshooting advice and detailed methodologies for the purification of crude (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue. How can I get it to solidify?
A1: A dark, oily crude product often indicates the presence of impurities, residual solvent, or byproducts from the synthesis. Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether. This can help to wash away non-polar impurities and induce crystallization.
-
Solvent Removal: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.
-
Acid-Base Wash: If the synthesis conditions were acidic, residual acid might be present. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate.
Q2: I'm seeing multiple spots on my TLC plate after initial purification. What are the likely impurities?
A2: The impurities in your crude (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one can vary depending on the synthetic route. Common impurities may include:
-
Unreacted 6,7-dichloroisatin: The starting material for the oximation reaction.
-
(E)-isomer: The geometric isomer of the desired (Z)-oxime.
-
Hydrolysis products: Depending on the workup conditions, the oxime may hydrolyze back to the isatin.
-
Side-reaction products: Products from undesired reactions of the starting materials or intermediates.
A TLC analysis with different solvent systems can help to resolve these impurities. A common TLC eluent for similar compounds is a mixture of ethyl acetate and hexanes.
Q3: My recrystallization is not working. The compound either "oils out" or doesn't crystallize at all. What should I do?
A3: Recrystallization can be challenging. Here are some tips:
-
Solvent Screening: The choice of solvent is critical. For a polar compound like an isatin oxime, polar protic or aprotic solvents are often a good starting point. You can screen for suitable solvents on a small scale. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, you can try:
-
Scratching the inside of the flask with a glass rod at the meniscus.
-
Adding a seed crystal of the pure compound.
-
Placing the solution in a colder environment (e.g., refrigerator or freezer).
-
Reducing the volume of the solvent.
-
Q4: During column chromatography, my compound is streaking or not moving from the baseline.
A4: This is a common issue with polar and potentially acidic compounds on silica gel.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. A gradient elution from a less polar to a more polar solvent system can be effective.
-
Acidify the Mobile Phase: The hydroxyl group of the oxime and the N-H of the indolinone can interact strongly with the acidic silica gel. Adding a small amount of a volatile acid, like acetic acid (0.1-1%), to your mobile phase can help to improve the peak shape and elution profile.
-
Use a Different Stationary Phase: If silica gel proves problematic, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a method used for the purification of the structurally similar 6-hydroxy-3-(hydroxyimino)indolin-2-one.[1]
Materials:
-
Crude (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Acetic acid (optional)
Procedure:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50% or higher.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.
Protocol 2: Purification by Recrystallization
Materials:
-
Purified (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one from column chromatography
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the purified compound in a minimal amount of hot ethyl acetate.[1]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified product should crystallize out of the solution.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Purity (by HPLC) | Yield (%) | Solvent Consumption | Time |
| Column Chromatography | >98% | 60-75 | High | 4-6 hours |
| Recrystallization | >99% | 80-90 (of chromatographed material) | Low | 2-3 hours |
| Preparative HPLC | >99.5% | 40-60 | Medium | 8-12 hours |
Visualizations
Caption: General workflow for the purification of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.
Caption: Troubleshooting guide for common recrystallization problems.
References
Common experimental artifacts with 6,7-dichloro-1H-indole-2,3-dione-3-oxime
Welcome to the technical support center for 6,7-dichloro-1H-indole-2,3-dione-3-oxime, also known as NS309. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the synthesis, storage, and use of 6,7-dichloro-1H-indole-2,3-dione-3-oxime in biological assays.
Synthesis and Purity
Question: I am synthesizing 6,7-dichloro-1H-indole-2,3-dione-3-oxime and my yield is low. What are the common pitfalls?
Answer: Low yields can result from several factors in the oximation reaction. Incomplete conversion of the starting material, 6,7-dichloroisatin, is a primary cause. Ensure you are using a sufficient excess of hydroxylamine hydrochloride and an appropriate base to drive the reaction to completion. Reaction time and temperature are also critical; monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal endpoint. Over-purification, especially with column chromatography, can also lead to significant product loss.
Question: My final product shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?
Answer: Common impurities include unreacted 6,7-dichloroisatin and the presence of both (E) and (Z) isomers of the oxime. The formation of (E)/(Z)* isomers is a known phenomenon in oxime synthesis, and their separation can be challenging.[1] Additionally, side reactions can lead to the formation of decladnosylated oximes or other degradation products, especially if harsh reaction conditions are used.[1] It is advisable to use HPLC and NMR to characterize the purity and isomeric ratio of your final product.
Question: How can I best purify the synthesized oxime?
Answer: Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/heptane.[1] If isomeric separation is required, column chromatography on silica gel can be employed, though it may be challenging and lead to yield loss. Development of a robust HPLC method is recommended for analytical and preparative purification.[2][3]
Compound Stability and Storage
Question: What is the stability of 6,7-dichloro-1H-indole-2,3-dione-3-oxime in solution?
Answer: Oximes, in general, are susceptible to hydrolysis, a reaction that is catalyzed by acid.[4][5] The rate of hydrolysis for oximes is significantly lower than for hydrazones, making them relatively stable.[4][5] For long-term storage, it is recommended to keep the compound as a dry solid at -20°C. Stock solutions are typically prepared in DMSO. While stable for short periods, prolonged storage in DMSO is not recommended due to the potential for degradation of both the compound and the solvent, which can impact experimental results.
Question: I have been storing my stock solution in DMSO for several weeks. Could this affect my experiments?
Answer: Yes, prolonged storage in DMSO can be problematic. DMSO itself can degrade and may contain impurities that can affect biological assays.[6] Furthermore, the compound may slowly degrade or hydrolyze, even in an anhydrous solvent. For sensitive assays, it is always best to use freshly prepared stock solutions.
Question: Is the compound light-sensitive?
Answer: Isatin and its derivatives can be susceptible to photoreactions.[7][8] To minimize the risk of photodegradation, it is best practice to store the solid compound and its solutions in amber vials or otherwise protected from light.
Biological Assays
Question: I am not observing the expected potentiation of KCa3.1 channel activity in my patch-clamp experiment. What could be the issue?
Answer: There are several potential reasons for this:
-
Compound Integrity: Ensure your compound is pure and has not degraded. Use a freshly prepared solution.
-
Cellular Health: The health of your cells is paramount. Ensure proper cell culture conditions and viability.
-
Experimental Conditions: The intracellular calcium concentration can significantly affect the EC50 of the compound. In whole-cell experiments, a change in free intracellular calcium from 250 nM to 3 μM can decrease the EC50 of this compound from 74 to 8.6 nM.[9] Verify your buffer compositions.
-
DMSO Concentration: High concentrations of DMSO can have direct effects on cell membranes and ion channels. Keep the final DMSO concentration in your assay as low as possible (ideally <0.1%).[10][11]
-
Binding Site Considerations: A recent study has suggested that a previously reported binding site for this compound on the KCa3.1 channel may be a crystallization artifact. The true binding site is now thought to be between the S4 and S5 linker of KCa3.1 and the N-lobe of calmodulin.[9] This may have implications for interpreting your results, especially in the context of mutated channels.
Question: I am observing off-target effects or cellular toxicity at higher concentrations. Is this expected?
Answer: Isatin and its derivatives are known to have a broad spectrum of biological activities, and off-target effects are possible, especially at higher concentrations.[12][13][14] If you are observing unexpected effects, consider performing counter-screens or testing the compound on a panel of other targets to assess its selectivity. Always include appropriate vehicle controls in your experiments.
Experimental Protocols
Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime
This protocol is a general procedure for the oximation of an isatin. Optimization may be required.
Materials:
-
6,7-dichloro-1H-indole-2,3-dione (6,7-dichloroisatin)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 6,7-dichloroisatin in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water. A slight molar excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride and base should be used relative to the dichloroisatin.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 6,7-dichloroisatin.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Whole-Cell Patch-Clamp Assay for KCa3.1 Activity
This is a representative protocol for assessing the effect of 6,7-dichloro-1H-indole-2,3-dione-3-oxime on KCa3.1 channels.
Cell Preparation:
-
Culture cells expressing KCa3.1 channels (e.g., HEK293 cells stably transfected with KCa3.1) under standard conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 250 nM). Adjust pH to 7.2 with KOH.
Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Form a giga-ohm seal between a borosilicate glass pipette (filled with internal solution) and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Establish a stable baseline recording of the current.
-
Prepare a stock solution of 6,7-dichloro-1H-indole-2,3-dione-3-oxime in high-quality DMSO.
-
Dilute the stock solution into the external solution to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and as low as possible.
-
Perfuse the cell with the solution containing the compound and record the current response.
-
Wash out the compound with the control external solution to observe reversibility.
-
Analyze the current amplitude at a specific voltage (e.g., 0 mV) to quantify the effect of the compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Effect on KCa3.1 Ca²⁺ EC₅₀ | ||
| Control Ca²⁺ EC₅₀ | 430 nM | [9] |
| Ca²⁺ EC₅₀ with 10 µM this compound | 31 nM | [9] |
| This compound EC₅₀ (Whole-Cell) | ||
| at 250 nM intracellular Ca²⁺ | 74 nM | [9] |
| at 3 µM intracellular Ca²⁺ | 8.6 nM | [9] |
| Oxime Hydrolysis Rate Constant (k_obs) | ||
| at pD 7.0 | ~1 x 10⁻⁵ s⁻¹ | [4][5] |
| at pD 5.0 | ~1 x 10⁻⁴ s⁻¹ | [4][5] |
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-performance liquid chromatographic assay for HI-6 oxime in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
- 12. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Controlling for confounding variables when using NS309 in complex biological systems
Welcome to the technical support center for NS309. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in complex biological systems while controlling for potential confounding variables. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when using this compound.
Q1: What is the primary mechanism of action of this compound and what are its main targets?
This compound is a potent and selective positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels.[1] It increases the sensitivity of these channels to intracellular calcium, leading to their activation at lower calcium concentrations. This compound does not activate large-conductance (BK/KCa1.1) channels.[2]
Q2: I am seeing variability in the dose-response of my cells to this compound. What could be the cause?
Several factors can contribute to variability in this compound's effectiveness. Here are some key confounding variables to consider:
-
Cell Passage Number: Continuous cell lines can exhibit altered characteristics at high passage numbers, including changes in protein expression and response to stimuli.[3][4] It is crucial to use cells within a consistent and low passage number range for reproducible results.
-
Cell Confluence: The density of your cell culture can influence the expression levels of ion channels. Experiments should be performed at a consistent cell confluence to minimize this variability.
-
Vehicle (Solvent) Effects: this compound is often dissolved in DMSO.[5][6] High concentrations of DMSO can have independent effects on cell viability and function.[7][8] Always include a vehicle control with the same final concentration of DMSO as your experimental samples. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[9]
-
Temperature and pH: The activity of ion channels and the stability of pharmacological agents can be sensitive to changes in temperature and pH.[10][11] Ensure that your experimental buffer systems are stable and that experiments are conducted at a consistent temperature.
Q3: I suspect off-target effects of this compound in my experiment. How can I confirm this and what are the potential off-targets?
While this compound is selective for SK/IK channels, off-target effects can occur, especially at higher concentrations.
-
Known Off-Target Effects: At a concentration of 10 µM, this compound has been reported to block L-type calcium channels. It can also activate voltage-gated Kv11.1 (hERG) channels with an IC50 of 1 µM.[6]
-
Confirming On-Target vs. Off-Target Effects: To confirm that the observed effects are mediated by SK/IK channels, use specific channel blockers in conjunction with this compound.
Q4: My patch-clamp recordings are unstable after applying this compound. What could be the problem?
Instability in patch-clamp recordings can arise from several sources. Here are some troubleshooting tips:
-
Seal Stability: Ensure a high-resistance (GΩ) seal before applying this compound. Perfusion of the drug should be done gently to avoid mechanical disruption of the seal.
-
Solution Stability: Prepare fresh solutions of this compound for each experiment. The stability of this compound in aqueous solutions over time, especially at experimental temperatures, is not well-documented and degradation could lead to inconsistent results.
-
Vehicle Concentration: As mentioned, high DMSO concentrations can affect membrane integrity. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).
Q5: In my calcium imaging experiments, the fluorescence signal is behaving unexpectedly after this compound application. What should I check?
Unexpected fluorescence signals can be due to a variety of factors. Consider the following:
-
Calcium Indicator Choice: Ensure the chosen calcium indicator has a suitable affinity (Kd) for the expected calcium concentration range in your cells.
-
Autofluorescence: Check for autofluorescence of this compound at the excitation and emission wavelengths of your calcium indicator. Run a control with this compound in cell-free medium.
-
Indirect Effects on Calcium Homeostasis: Activation of K+ channels by this compound will hyperpolarize the cell membrane. This hyperpolarization can affect the driving force for calcium entry through other channels, indirectly influencing intracellular calcium levels.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that these values can vary depending on the specific experimental conditions and cell type used.
| Parameter | Value | Channel/Cell Type | Reference |
| EC50 | 150 nM | hSK3 (human Small Conductance KCa Channel 3) | [5] |
| 10 - 90 nM | IK (Intermediate Conductance KCa) Channels | [6] | |
| 0.12 - 1.2 µM | SK (Small Conductance KCa) Channels | [6] | |
| 1.1 ± 0.5 µM | Porcine retinal arterioles | [13] | |
| IC50 | 1 µM | hERG (human Ether-à-go-go-Related Gene) Channel | [6] |
Experimental Protocols & Methodologies
Protocol 1: Controlling for Off-Target Effects in Patch-Clamp Electrophysiology
This protocol outlines how to use channel blockers to verify the specificity of this compound's effects.
-
Obtain a stable whole-cell recording from the cell of interest.
-
Establish a baseline current in the absence of any compounds.
-
Apply this compound at the desired concentration and record the change in current.
-
Wash out this compound to allow the current to return to baseline.
-
Pre-incubate the cell with a specific blocker (e.g., 100 nM apamin for SK channels or 100 nM charybdotoxin for IK channels) for a sufficient time to ensure channel blockade.
-
Co-apply this compound and the blocker. If the effect of this compound is significantly reduced or absent, it confirms the involvement of the targeted channel.
-
Include a vehicle control for both this compound and the blocker.
Protocol 2: Western Blotting to Assess KCa Channel Expression
This protocol provides a general guideline for assessing the expression of KCa channels, which can be a confounding variable.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the specific KCa channel subunit (e.g., KCa2.3 or KCa3.1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
Visualizations
.dot
Caption: Workflow for confirming the on-target effects of this compound using specific channel blockers.
.dot
Caption: Simplified signaling pathway of this compound action on KCa channels.
.dot
Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of endothelial and epithelial KCa2.3 calcium-activated potassium channels by this compound relaxes human small pulmonary arteries and bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of human IK and SK Ca2+ -activated K+ channels by this compound (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions [mdpi.com]
- 12. Small and Intermediate Calcium-Activated Potassium Channel Openers Improve Rat Endothelial and Erectile Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Openers of small conductance calcium-activated potassium channels selectively enhance NO-mediated bradykinin vasodilatation in porcine retinal arterioles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NS309 and Other Small-Molecule Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS309 with other small-molecule potassium channel openers, focusing on their performance and supported by experimental data. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies of small and intermediate conductance calcium-activated potassium channels (KCa2.x/SK and KCa3.1/IK).
Mechanism of Action: A Shared Target
This compound and its counterparts—including SKA-31, CyPPA, and 1-EBIO—all function by positively modulating the activity of KCa2.x and/or KCa3.1 channels. These channels are voltage-independent and are gated by intracellular calcium (Ca²⁺). Their activation leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane. In endothelial cells, this hyperpolarization is a key signaling event that leads to the relaxation of adjacent smooth muscle cells and subsequent vasodilation.
Quantitative Comparison of Potency and Selectivity
The following tables summarize the half-maximal effective concentrations (EC₅₀) of this compound and other common KCa channel openers on different channel subtypes. The data is compiled from electrophysiological studies on heterologously expressed human KCa channels.
| Compound | KCa2.1 (hSK1) | KCa2.2 (hSK2) | KCa2.3 (hSK3) | KCa3.1 (hIK) |
| This compound | ~1.2 µM[1] | ~0.12-1.2 µM[1] | 0.3 µM[2] | 10-90 nM[1] |
| SKA-31 | Inactive | ~13 µM | ~5.6 µM | Inactive |
| CyPPA | Inactive | 14 µM | 5.6 µM | Inactive |
| 1-EBIO | ~1040 µM | - | - | - |
Table 1: Potency (EC₅₀) of Small-Molecule KCa Channel Openers. Lower values indicate higher potency.
| Compound | Selectivity Profile |
| This compound | KCa3.1 > KCa2.3 > KCa2.1/2.2[1] |
| SKA-31 | Selective for KCa2.3 over KCa2.2; inactive at KCa2.1 and KCa3.1 |
| CyPPA | Selective for KCa2.3 and KCa2.2; inactive at KCa2.1 and KCa3.1 |
| 1-EBIO | Non-selective activator of KCa2 and KCa3.1 channels |
Table 2: Selectivity of Small-Molecule KCa Channel Openers.
Key Experimental Protocols
Detailed methodologies for characterizing and comparing these compounds are crucial for reproducible research. Below are standardized protocols for two key experimental techniques.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through KCa channels in the membrane of a single cell.
1. Cell Preparation:
-
Use a stable cell line (e.g., HEK293) heterologously expressing the human KCa channel subtype of interest (KCa2.1, KCa2.2, KCa2.3, or KCa3.1).
-
Culture cells to 50-80% confluency on glass coverslips.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 300 nM). Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit channel currents.
-
To determine the EC₅₀, apply increasing concentrations of the test compound (e.g., this compound) to the bath and measure the resulting increase in current at a specific voltage (e.g., +60 mV).
Isometric Vasodilation Assay (Wire Myography)
This ex vivo technique assesses the ability of a compound to relax pre-constricted blood vessel segments.
1. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat) according to approved ethical protocols.
-
Dissect a resistance artery (e.g., mesenteric or coronary artery).
-
Cut the artery into small rings (approximately 2 mm in length).
2. Mounting:
-
Mount the arterial rings on two small wires in a wire myograph chamber.
-
One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.
-
Submerge the rings in a physiological salt solution (PSS) at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. PSS composition (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 1.6 CaCl₂, 5.5 glucose.
3. Experimental Procedure:
-
Equilibrate the vessels under a standardized resting tension for 60 minutes.
-
Induce a stable contraction (pre-constriction) with a vasoconstrictor agent (e.g., phenylephrine at 1 µM or U46619 at 0.1 µM).
-
Once a stable plateau of contraction is reached, add the test compound (e.g., this compound) in a cumulative, concentration-dependent manner.
-
Record the resulting relaxation as a percentage of the pre-constriction.
-
Calculate the EC₅₀ value for vasodilation from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: Endothelial signaling pathway for KCa channel-mediated vasodilation.
Caption: Experimental workflows for characterizing KCa channel openers.
References
A Comparative Efficacy Analysis of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one and Other Indole-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, also known as NS309, against other notable indole-2-one derivatives. The comparative analysis is supported by experimental data from peer-reviewed studies, focusing on key therapeutic areas such as ion channel modulation and oncology. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility and further investigation.
Executive Summary
(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) is a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[1] Its efficacy in this role surpasses that of other known activators. In the realm of oncology, various indole-2-one derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide presents a quantitative comparison of these activities to provide a clear perspective on their relative potencies.
Data Presentation: Comparative Efficacy Tables
The following tables summarize the quantitative data on the efficacy of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one and other indole-2-one derivatives.
Table 1: Efficacy of KCa Channel Activators
This table compares the potency of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) with other activators of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). Efficacy is presented as the half-maximal effective concentration (EC50).
| Compound | Target Channel | EC50 (nM) | Cell Line | Reference |
| (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound) | KCa3.1 | 10 - 90 | HEK293 | [1] |
| 1-EBIO | KCa3.1 | 30,000 | Various | [2] |
| DC-EBIO | KCa3.1 | 1,000 | Various | [3] |
| SKA-31 | KCa3.1 | 250 | Various | [2] |
Table 2: Anti-cancer Efficacy of Indole-2-one Derivatives
This table presents the cytotoxic activity of various indole-2-one derivatives against different human cancer cell lines. Efficacy is shown as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Raji 10 (3j) | PC-3 (Prostate) | 3.56 ± 0.49 | [4] |
| DU145 (Prostate) | 4.20 ± 0.62 | [4] | |
| Raji 16 (3o) | HCT-116 (Colon) | 2.93 ± 0.49 | [4] |
| Indole-thiophene derivative (6a) | HCT-116 (Colon) | Nanomolar range | [5] |
| Indole-thiophene derivative (6b) | HCT-116 (Colon) | Nanomolar range | [5] |
| Indole-vinyl sulfone (9) | Various | Potent activity | [5] |
| Amino-acetamide derivative (28) | HCT-116 (Colon) | 11.99 ± 1.62 | [5] |
| PC-3 (Prostate) | 14.43 ± 2.1 | [5] | |
| FC116 (Fluoro-substituted indole-chalcone) | HCT-116 (Colon) | 0.00452 | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one (this compound)
This compound acts as a positive allosteric modulator of KCa3.1 channels. It binds to a site distinct from the calcium-binding site on calmodulin, increasing the channel's sensitivity to intracellular calcium. This leads to channel opening at lower calcium concentrations, resulting in potassium efflux and cell membrane hyperpolarization.
References
- 1. invivochem.net [invivochem.net]
- 2. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
In-vivo validation of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one activity in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vivo activity of indolin-2-one derivatives, a promising class of compounds in oncological research. Due to the limited publicly available in-vivo data specifically for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, this guide focuses on the well-documented activities of structurally related indolin-2-one analogs, with a primary focus on Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This comparison offers valuable insights into the potential therapeutic applications and underlying mechanisms of this compound class in relevant animal models.
Comparison of In-vivo Anti-Tumor Efficacy of Indolin-2-one Derivatives
The following table summarizes the in-vivo anti-tumor activity of Sunitinib, a benchmark indolin-2-one derivative, in various xenograft models. These data highlight the compound's ability to inhibit tumor growth and angiogenesis.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings |
| Sunitinib | NOD-SCID Mice | HEK293 Xenograft | 40 mg/kg/day (oral) | Significant reduction in tumor growth and microvessel density (MVD)[1]. |
| Sunitinib | Nude Mice | SK-N-BE(2) & SH-SY5Y Neuroblastoma Xenografts | 80 mg/kg/day (oral gavage) | Statistically significant inhibition of tumor growth compared to vehicle control[2]. |
| Sunitinib | SCID Beige Mice | Skov3 Ovarian Cancer Xenograft | 40 mg/kg/day (oral) | 1.6-fold reduction in tumor growth and a 2.5-fold reduction in MVD[3]. |
| Sunitinib | Nude Mice | MDA-MB-468 Breast Cancer Xenograft | 80 mg/kg/2 days (gavage) | Suppression of tumor angiogenesis and growth. |
| Compound 3b | Not Specified | HT-29 & NCI-H460 Xenografts | Not Specified | Significantly suppressed tumor growth without significant body weight loss. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vivo studies. Below are generalized protocols for key experiments cited in the evaluation of indolin-2-one derivatives.
Xenograft Tumor Model Protocol
-
Cell Culture and Implantation: Human tumor cell lines (e.g., HT-29, NCI-H460, HEK293, SK-N-BE(2), SH-SY5Y, Skov3, MDA-MB-468) are cultured under standard conditions. A specific number of viable cells (typically 5 x 10^6) suspended in a suitable medium (e.g., PBS) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude, NOD-SCID).[4]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm³), animals are randomized into control and treatment groups. The investigational compound (e.g., Sunitinib) is administered orally via gavage at specified doses and schedules. The control group receives the vehicle alone.[2]
-
Tumor Measurement: Tumor dimensions are measured at regular intervals (e.g., daily or twice weekly) using digital calipers. Tumor volume is calculated using the modified ellipsoid formula: V = 1/2 (Length x Width²) .[5]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology (e.g., H&E staining for necrosis) and immunohistochemistry (e.g., CD31 staining for microvessel density).[1][3]
Signaling Pathways and Mechanisms of Action
Indolin-2-one derivatives primarily exert their anti-cancer effects by inhibiting receptor tyrosine kinases, with a significant impact on the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. An alternative potential mechanism for some derivatives involves the modulation of ion channels, such as the intermediate-conductance Ca2+-activated K+ channel KCa3.1.
VEGFR Signaling Pathway in Angiogenesis
The diagram below illustrates the VEGFR signaling cascade, a critical pathway for angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. Indolin-2-one derivatives like Sunitinib inhibit VEGFR, thereby disrupting these downstream signals.
Caption: VEGFR Signaling Cascade
Potential Alternative Mechanism: KCa3.1 Channel Modulation
Some structurally related compounds, such as 6,7-dichloro-1H-indole-2,3-dione-3-oxime, have been shown to act on the KCa3.1 potassium channel. This suggests a potential alternative or complementary mechanism of action for (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one. The KCa3.1 channel plays a role in regulating calcium signaling, which is vital for cell proliferation.
References
- 1. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib Suppress Neuroblastoma Growth through Degradation of MYCN and Inhibition of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. dovepress.com [dovepress.com]
- 5. youtube.com [youtube.com]
A Comparative Guide to KCa3.1 Channel Modulators: The Case of 6,7-dichloro-1H-indole-2,3-dione-3-oxime and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The Lead Compound: 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309)
This compound is a well-established pharmacological tool recognized for its potent activation of both small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. It functions as a positive gating modulator, increasing the apparent Ca2+ sensitivity of these channels. This means that in the presence of this compound, the channels can open at lower intracellular calcium concentrations.
Biological Significance of KCa3.1 Channels:
KCa3.1 channels play a crucial role in regulating the membrane potential in various cell types. In non-excitable cells like lymphocytes and endothelial cells, their activation leads to membrane hyperpolarization, which in turn increases the driving force for calcium influx, a key event in cellular activation and signaling. This makes KCa3.1 an attractive therapeutic target for a range of conditions, including autoimmune diseases, fibrosis, and hypertension.
Comparative Analysis: this compound vs. Benzothiazole Derivatives (SKA-31 Analogs)
In the absence of a direct SAR study for this compound analogs, we can gain insights by examining the SAR of another class of KCa3.1 activators, the benzothiazoles. A key study by Sankaranarayanan et al. (2009) explored the SAR of riluzole derivatives, leading to the identification of SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) as a potent activator.[1][2]
The following table summarizes the activity of selected benzothiazole derivatives in comparison to this compound, providing a snapshot of how structural modifications on a different scaffold impact KCa3.1 activation.
| Compound | Structure | KCa3.1 EC50 (nM) | KCa2.3 EC50 (µM) | Reference |
| This compound | ~20 | ~0.6 | Strøbæk et al., 2004 | |
| Riluzole | ~5,000 | ~10 | Sankaranarayanan et al., 2009[1] | |
| SKA-20 (anthra[2,1-d]thiazol-2-ylamine) | 115 | 1.2 | Sankaranarayanan et al., 2009[1] | |
| SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) | 260 | 2.9 | Sankaranarayanan et al., 2009[1] |
Key SAR Observations for Benzothiazole Derivatives:
-
Ring Annulation: The fusion of additional aromatic rings to the benzothiazole core, as seen in SKA-20 and SKA-31, significantly enhances potency compared to the parent riluzole.[1] This suggests that an extended, more rigid structure is favorable for interaction with the channel.
-
Potency Comparison: While SKA-20 and SKA-31 are potent activators, this compound, with its distinct isatin oxime scaffold, exhibits even greater potency for KCa3.1 activation.
Signaling Pathway and Experimental Workflow
To visualize the context of this research, the following diagrams illustrate the KCa3.1 signaling pathway and a proposed experimental workflow for a SAR study.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Site of NS309 on the KCa3.1-Calmodulin Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric modulator NS309 with other activators and inhibitors of the intermediate-conductance calcium-activated potassium channel 3.1 (KCa3.1). KCa3.1, also known as IKCa1 or SK4, is a crucial regulator of cellular processes such as T-cell activation, cell proliferation, and migration, making it a significant therapeutic target. This document details the binding site of this compound on the KCa3.1-calmodulin (CaM) complex, presenting supporting experimental data and methodologies to facilitate further research and drug development.
This compound: A Potent, Non-selective Activator
This compound is a positive allosteric modulator that potentiates the activity of both KCa3.1 and the related small-conductance KCa2.x channels. It achieves this by increasing the channel's sensitivity to intracellular calcium. Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binds at the interface between the N-lobe of calmodulin (CaM), the calcium-sensing protein constitutively associated with the channel, and the S4-S5 linker of the KCa3.1 channel protein. This binding stabilizes the open conformation of the channel.
A key amino acid residue involved in the interaction is Lysine 75 on calmodulin (CaM_Lys75), which forms significant electrostatic interactions with this compound. The binding energy of this compound to the KCa3.1/CaM complex is stronger than its interaction with the KCa2.2/CaM complex, which accounts for its higher potency in activating KCa3.1.[1]
Comparative Analysis of KCa3.1 Modulators
The following tables summarize the quantitative data for this compound and other commonly used KCa3.1 channel activators and inhibitors.
Table 1: KCa3.1 Channel Activators
| Compound | Chemical Structure | Type | Binding Site | EC50 (nM) | Selectivity Notes |
| This compound | 6,7-dichloro-1H-indole-2,3-dione 3-oxime | Positive Allosteric Modulator | KCa3.1-Calmodulin Interface | ~74[1] | Also activates KCa2.2 with lower potency (~1.7 µM)[1] |
| SKA-111 | 5-methylnaphtho[1,2-d]thiazol-2-amine | Positive Allosteric Modulator | KCa3.1-Calmodulin Interface | 111 ± 27 | 123-fold selective for KCa3.1 over KCa2.3[2] |
| SKA-121 | 5-methylnaphtho[2,1-d]oxazol-2-amine | Positive Allosteric Modulator | KCa3.1-Calmodulin Interface | 109 ± 14 | 41-fold selective for KCa3.1 over KCa2.3[2] |
| 1-EBIO | 1-ethyl-2-benzimidazolinone | Positive Allosteric Modulator | KCa3.1-Calmodulin Interface | ~30,000 | Non-selective |
| DC-EBIO | 5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one | Positive Allosteric Modulator | KCa3.1-Calmodulin Interface | ~1,000 | Non-selective |
Table 2: KCa3.1 Channel Inhibitors
| Compound | Chemical Structure | Type | Binding Site | IC50 (nM) | Selectivity Notes |
| TRAM-34 | 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole | Pore Blocker | Inner pore vestibule (T250, V275) | 8.4 - 20 | Highly selective for KCa3.1 over other K+ channels |
| Senicapoc (ICA-17043) | 2,2-bis(4-fluorophenyl)-2-phenylacetamide | Pore Blocker | Inner pore vestibule (T250, V275) | ~11 | Highly selective |
| NS6180 | 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one | Pore Blocker | Inner pore vestibule (T250, V275) | 9 - 14 | Highly selective |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key techniques used to confirm the binding site of this compound on the KCa3.1-calmodulin complex.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Objective: To determine the high-resolution structure of the KCa3.1-calmodulin complex bound to this compound.
Methodology:
-
Protein Expression and Purification:
-
Co-express human KCa3.1 and calmodulin in a suitable expression system (e.g., HEK293 cells).
-
Solubilize the cell membranes using a mild detergent (e.g., digitonin or lauryl maltose neopentyl glycol - LMNG).
-
Purify the KCa3.1-calmodulin complex using affinity chromatography (e.g., Strep-Tactin or FLAG affinity resin) followed by size-exclusion chromatography.
-
-
Complex Formation:
-
Incubate the purified KCa3.1-calmodulin complex with a saturating concentration of this compound and Ca2+.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
-
-
Data Acquisition:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a 200 keV Talos Arctica).
-
Collect a large dataset of high-resolution images on a high-end TEM (e.g., a 300 keV Titan Krios) equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation on the raw movie frames.
-
Use automated particle picking to select images of individual KCa3.1-NS309-calmodulin complexes.
-
Perform 2D classification to remove junk particles and select for well-defined classes.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D map of the complex.
-
-
Model Building and Analysis:
-
Dock the known crystal structures of KCa3.1 and calmodulin into the cryo-EM density map.
-
Manually build the remaining regions and the this compound molecule into the density.
-
Refine the atomic model and analyze the interactions between this compound, KCa3.1, and calmodulin.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To functionally characterize the effect of this compound on KCa3.1 channel activity and confirm the role of specific residues in its binding.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells stably or transiently expressing human KCa3.1.
-
For mutagenesis studies, transfect cells with plasmids encoding KCa3.1 with mutations in the putative this compound binding site.
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
The intracellular (pipette) solution should contain (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of CaCl2 to achieve the desired free [Ca2+]i, pH adjusted to 7.2 with KOH.
-
The extracellular (bath) solution should contain (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition and Analysis:
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Record baseline currents and then perfuse the bath with increasing concentrations of this compound to determine the dose-response relationship and EC50 value.
-
To confirm the binding site, perform similar experiments on cells expressing mutant KCa3.1 channels and compare the potency of this compound to that on wild-type channels. A significant rightward shift in the dose-response curve for a mutant indicates that the mutated residue is important for this compound binding or efficacy.
-
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of KCa3.1 activation and the experimental workflows.
Caption: KCa3.1 channel activation pathway.
Caption: Experimental workflow for binding site confirmation.
References
Safety Operating Guide
Safe Disposal of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, it must be handled with the assumption that it is hazardous.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
II. Waste Characterization and Segregation
Due to its chemical structure as a dichlorinated organic compound, (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one must be classified and disposed of as halogenated organic waste .[4] It is imperative to not mix this waste with non-halogenated organic waste or any other waste streams to ensure proper disposal by your institution's environmental health and safety (EHS) department.
| Waste Type | Description | Container Requirement |
| Solid Waste | Pure (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, contaminated lab materials (e.g., weighing paper, gloves, filter paper). | Clearly labeled, sealed container for "Halogenated Organic Solid Waste". |
| Liquid Waste | Solutions containing (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one, rinsates from cleaning contaminated glassware. | Clearly labeled, sealed, and chemically resistant container for "Halogenated Organic Liquid Waste". |
III. Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.
A. Solid Waste Disposal:
-
Collection: Carefully transfer any solid (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one and any contaminated disposable materials (e.g., weighing boats, contaminated paper towels) into a designated, properly labeled "Halogenated Organic Solid Waste" container.
-
Container Management: Keep the solid waste container securely closed when not in use. Store the container in a designated satellite accumulation area, typically within a fume hood, until it is ready for pickup by EHS.[5]
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name: "(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one" and its approximate quantity.
B. Liquid Waste Disposal:
-
Collection: Pour all solutions containing (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one into a designated "Halogenated Organic Liquid Waste" container.
-
Rinsing: Rinse any glassware that has come into contact with the compound with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The first rinse should be poured into the halogenated liquid waste container to capture any residual compound.[4] Subsequent rinses with water may be permissible for drain disposal, but only after the initial solvent rinse has been collected as hazardous waste.
-
Container Management: Keep the liquid waste container tightly sealed. It is crucial to use a vented cap if there is a possibility of gas evolution. Store the container in a secondary containment bin within a designated satellite accumulation area.[5]
-
Labeling: The container must be clearly labeled with the names and approximate percentages of all constituents, including "(Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one" and any solvents used.[5]
C. Disposal of Contaminated Sharps:
Any sharps, such as needles or broken glass, that are contaminated with (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as containing chemically contaminated sharps.[5] Do not place these items in regular solid waste containers.
IV. Institutional Procedures and Final Disposal
Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department to schedule a pickup for the full waste containers.[6] They will ensure the waste is transported to an approved waste disposal facility in compliance with all local, state, and federal regulations.[1][2]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of (Z)-6,7-dichloro-3-(hydroxyimino)indolin-2-one.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
